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  • Product: N-ethyl-5-fluoro-2-methylaniline hydrochloride
  • CAS: 2097955-98-9

Core Science & Biosynthesis

Foundational

Mechanism of action of N-ethyl-5-fluoro-2-methylaniline hydrochloride

An in-depth analysis of available scientific and patent literature reveals that N-ethyl-5-fluoro-2-methylaniline hydrochloride is not an active pharmaceutical ingredient (API) with a known biological mechanism of action....

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of available scientific and patent literature reveals that N-ethyl-5-fluoro-2-methylaniline hydrochloride is not an active pharmaceutical ingredient (API) with a known biological mechanism of action. Instead, it functions as a key chemical intermediate, a building block used in the multi-step synthesis of more complex molecules.

This technical guide, therefore, elucidates the "mechanism of action" of N-ethyl-5-fluoro-2-methylaniline hydrochloride within the context of its chemical reactivity and its role as a precursor in synthetic organic chemistry. The insights provided are geared towards researchers, chemists, and professionals in process development and drug discovery.

Core Function: A Versatile Aniline Derivative in Synthesis

N-ethyl-5-fluoro-2-methylaniline hydrochloride's primary role is to serve as a nucleophilic aromatic amine in various chemical reactions. Its structure, featuring a fluorine atom, an ethyl group, and a methyl group on the aniline ring, provides specific steric and electronic properties that are exploited in targeted synthesis. The hydrochloride salt form enhances its stability and handling properties as a solid, though it typically requires neutralization (de-protonation) in-situ to liberate the reactive free amine for subsequent reactions.

Mechanism of Reactivity: Nucleophilic Acyl Substitution

The most prominent role of N-ethyl-5-fluoro-2-methylaniline is as a nucleophile in acylation reactions. This is a fundamental transformation in the synthesis of many active compounds, particularly in the agrochemical and pharmaceutical industries.

A key example is its use in the synthesis of novel urea derivatives with potential herbicidal activity. In this context, the aniline derivative participates in a reaction with an isocyanate.

Reaction Pathway: Urea Formation

The formation of a substituted urea from N-ethyl-5-fluoro-2-methylaniline involves the following steps:

  • Activation: The hydrochloride salt is treated with a base (e.g., triethylamine, sodium bicarbonate) to deprotonate the ammonium cation, yielding the free N-ethyl-5-fluoro-2-methylaniline. This free amine possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic.

  • Nucleophilic Attack: The nucleophilic nitrogen atom attacks the electrophilic carbon atom of an isocyanate (R-N=C=O). This forms a transient tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, leading to the final, stable urea product.

This reaction is a classic example of nucleophilic acyl substitution and is a cornerstone of industrial chemical synthesis.

Urea_Formation Aniline N-ethyl-5-fluoro- 2-methylaniline (Free Amine) Urea Substituted Urea Product Aniline->Urea Nucleophilic Attack Isocyanate Isocyanate (R-N=C=O) Isocyanate->Urea Base Base (e.g., Et3N) Aniline_HCl Aniline Hydrochloride Salt Aniline_HCl->Base Neutralization

Caption: Reaction pathway for urea synthesis.

Application in Patented Synthesis

The practical application of N-ethyl-5-fluoro-2-methylaniline as an intermediate is documented in patent literature. For instance, it has been cited as a precursor in the development of chemical entities for agricultural applications. While specific details of these proprietary compounds are often protected, the general synthetic routes described in patents confirm its role in building more complex molecular scaffolds. The choice of this specific aniline derivative is dictated by the desired properties of the final molecule, where the fluorine and alkyl substituents can influence factors like lipophilicity, metabolic stability, and target binding affinity.

Physicochemical Properties and Handling

Understanding the properties of this intermediate is crucial for its effective use in synthesis.

PropertyValue
Chemical Formula C₉H₁₃ClFNO
Molecular Weight 205.66 g/mol
Appearance Off-white to light brown crystalline powder
Solubility Soluble in organic solvents like methanol
Storage Store in a cool, dry, well-ventilated area

Note: These properties are typical and may vary slightly between suppliers.

Experimental Protocol: General Procedure for Acylation

The following is a representative, generalized protocol for the acylation of N-ethyl-5-fluoro-2-methylaniline hydrochloride.

Objective: To synthesize an amide derivative via reaction with an acyl chloride.

Materials:

  • N-ethyl-5-fluoro-2-methylaniline hydrochloride

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution and Neutralization: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend N-ethyl-5-fluoro-2-methylaniline hydrochloride (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (1.1 eq) dropwise. Stir the mixture for 15-20 minutes to ensure complete neutralization to the free amine.

  • Acylation: While maintaining the temperature at 0 °C, add the acyl chloride (1.05 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography or recrystallization as needed.

Acylation_Workflow A 1. Dissolve Aniline HCl in DCM B 2. Cool to 0°C & Add Triethylamine A->B C 3. Add Acyl Chloride Dropwise at 0°C B->C D 4. Warm to RT & Monitor by TLC C->D E 5. Quench with NaHCO3 & Separate Layers D->E F 6. Wash with Water/Brine & Dry with MgSO4 E->F G 7. Filter & Concentrate (Rotovap) F->G H 8. Purify Product (e.g., Chromatography) G->H

Caption: Standard laboratory workflow for acylation.

Conclusion

While N-ethyl-5-fluoro-2-methylaniline hydrochloride does not exhibit a direct biological mechanism of action, its "action" is critical in the realm of chemical synthesis. It acts as a specialized nucleophilic building block, enabling the construction of more elaborate molecules designed for specific biological or agricultural applications. Its utility is defined by its predictable reactivity in fundamental organic reactions, making it a valuable intermediate for researchers and process chemists. Understanding its chemical behavior, handling requirements, and role in synthetic pathways is essential for its effective application in the development of new chemical entities.

Exploratory

N-ethyl-5-fluoro-2-methylaniline hydrochloride synthesis pathway and intermediates

[label="5-Fluoro-2- Fig 1: Chemoselective reductive amination pathway for the target hydrochloride salt. Step-by-Step Experimental Protocol This protocol is designed as a self-validating system.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="5-Fluoro-2-

Fig 1: Chemoselective reductive amination pathway for the target hydrochloride salt.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes built-in analytical checkpoints to ensure process integrity before proceeding to the next step.

Stage 1: Imine Formation and Chemoselective Reduction
  • Solvent & Substrate Charging: In a dry, nitrogen-purged reaction vessel, dissolve 5-fluoro-2-methylaniline (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) (approx. 10 mL/g of substrate).

  • Catalyst Addition: Add glacial acetic acid (1.5 equiv). Stir for 10 minutes to ensure homogeneity.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Acetaldehyde boils at 20.2 °C. Cooling prevents the volatilization of the alkylating agent, ensuring stoichiometric precision.

  • Imine Formation: Add acetaldehyde (1.1 equiv) dropwise over 15 minutes. Stir at 0 °C for 45 minutes.

  • Reduction: Add STAB-H (1.5 equiv) portion-wise over 30 minutes. Causality: The hydride transfer is exothermic. Portion-wise addition prevents thermal spikes that could lead to the competitive reduction of unreacted acetaldehyde into ethanol.

  • Validation Checkpoint: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc 8:2). Proceed only when the primary aniline peak is fully consumed.

Stage 2: Quench and Phase Separation
  • Neutralization: Cool the mixture back to 0 °C. Slowly quench the reaction by adding saturated aqueous NaHCO₃ until the pH reaches ~8. Causality: This neutralizes the acetic acid and breaks down the boron-complex byproducts, liberating the free base amine into the organic phase.

  • Extraction: Separate the organic DCE layer. Extract the aqueous layer twice with dichloromethane (DCM).

  • Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the crude free base as an oil.

Stage 3: Hydrochloride Salt Precipitation
  • Solvent Exchange: Dissolve the crude free base in a minimal amount of cold methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Salting Out: While stirring vigorously at 0 °C, add 4M HCl in dioxane (1.2 equiv) dropwise. A white crystalline precipitate will form immediately.

  • Isolation: Filter the solid under vacuum, wash with cold MTBE to remove any unreacted organic impurities, and dry under high vacuum at 40 °C for 6 hours to yield N-ethyl-5-fluoro-2-methylaniline hydrochloride.

Workflow Step1 1. Reagent Charging Mix Aniline + CH3CHO in DCE/AcOH Step2 2. Imine Formation Stir at 0-25°C (Monitor by LC-MS) Step1->Step2 Step3 3. Hydride Reduction Portion-wise addition of STAB-H Step2->Step3 Step4 4. Aqueous Quench Saturated NaHCO3 to neutralize Step3->Step4 Step5 5. Phase Separation Extract organic layer, dry over Na2SO4 Step4->Step5 Step6 6. Salting Out Add HCl in Dioxane at 0°C Step5->Step6 Step7 7. Isolation Filtration & Vacuum Drying Step6->Step7

Fig 2: Step-by-step operational workflow for synthesis, extraction, and isolation.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Abdel-Magid, A. F., et al. "Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up". The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Benchchem. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes". Sciencemadness.org. Available at:[Link]

Foundational

Technical Whitepaper: Safety Data Sheet (SDS) and Handling Protocols for N-ethyl-5-fluoro-2-methylaniline hydrochloride

Executive Summary N-ethyl-5-fluoro-2-methylaniline hydrochloride is a halogenated aniline derivative frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and advance...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-ethyl-5-fluoro-2-methylaniline hydrochloride is a halogenated aniline derivative frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. While the hydrochloride salt form offers enhanced oxidative stability and aqueous solubility compared to its free base counterpart, it presents significant occupational hazards, including acute systemic toxicity and the risk of methemoglobinemia[1].

This technical guide synthesizes the physicochemical properties, toxicological mechanisms, and rigorous handling protocols required for the safe manipulation of this compound in research and development settings.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of N-ethyl-5-fluoro-2-methylaniline hydrochloride is the first step in designing a self-validating safety protocol. The hydrochloride salt is utilized primarily to prevent the rapid auto-oxidation typically observed in liquid aniline free bases, converting the compound into a more manageable, albeit hygroscopic, crystalline solid[2].

Table 1: Chemical Identification
PropertyValue / Description
Chemical Name N-ethyl-5-fluoro-2-methylaniline hydrochloride
CAS Registry Number 2097955-98-9[3]
Free Base CAS Number 1021076-57-2[4]
Molecular Formula C9H13ClFN (or C9H12FN·HCl)[3]
Molecular Weight 189.66 g/mol [3]
SMILES CC1=C(C=C(F)C=C1)NCC.Cl[3]
Physical State Solid (Crystalline powder)
Reactivity and Stability
  • Oxidative Susceptibility: Like most anilines, this compound is sensitive to prolonged exposure to light and air, which can lead to discoloration (darkening) due to the formation of polyaniline-like degradation products[2].

  • Incompatibilities: Highly reactive with strong oxidizing agents, acid chlorides, and acid anhydrides[5].

Toxicological Profile and Mechanistic Causality

The toxicity of N-ethyl-5-fluoro-2-methylaniline hydrochloride is driven by its aniline core and the presence of the fluorine atom, which enhances its lipophilicity and subsequent dermal absorption.

Acute Toxicity and Methemoglobinemia

Aniline derivatives are notorious for causing methemoglobinemia [1][2]. This is not caused by the parent compound itself, but rather by its hepatic metabolites. When absorbed (via inhalation of dust, dermal contact, or ingestion), the compound undergoes N-hydroxylation by Cytochrome P450 enzymes in the liver. The resulting N-hydroxylamine metabolite acts as a potent oxidizing agent, converting the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+). This forms methemoglobin, which cannot bind oxygen, leading to cellular hypoxia, cyanosis (bluish skin), and potentially fatal asphyxiation[1].

ToxicityPathway A N-ethyl-5-fluoro-2-methylaniline (Absorption via Skin/Lungs) B Hepatic CYP450 N-Hydroxylation A->B C N-Hydroxylamine Metabolite B->C D Hemoglobin (Fe2+) in Erythrocytes C->D Oxidizes E Methemoglobin (Fe3+) (Loss of O2 Binding) D->E F Tissue Hypoxia & Cyanosis E->F

Pathophysiological mechanism of aniline-induced methemoglobinemia.

Corrosivity and Sensitization

Because this compound is a hydrochloride salt, residual acidity upon dissolution in physiological moisture (sweat, mucosal membranes) can cause severe eye damage and skin irritation[2][6]. Furthermore, halogenated anilines are known skin sensitizers, capable of eliciting allergic contact dermatitis upon repeated exposure[1].

Safety Data Sheet (SDS) Summary (GHS Classification)

Based on the structural alerts of fluoroanilines and aniline hydrochlorides, the following Globally Harmonized System (GHS) classifications apply[6][7]:

Table 2: GHS Hazard and Precautionary Statements
CategoryClassification & Statements
Signal Word DANGER
Hazard Classes Acute Toxicity (Oral, Dermal, Inhalation) - Category 3Skin Irritation - Category 2Serious Eye Damage - Category 1Specific Target Organ Toxicity (Repeated Exposure) - Category 1 (Blood)
Hazard Statements (H-Codes) H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.H315: Causes skin irritation.H318: Causes serious eye damage.H372: Causes damage to organs (blood) through prolonged/repeated exposure.
Precautionary Statements (P-Codes) P260: Do not breathe dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.P308 + P313: IF exposed or concerned: Get medical advice/attention.

Experimental Handling & Workflow Protocols

To ensure scientific integrity and personnel safety, the handling of N-ethyl-5-fluoro-2-methylaniline hydrochloride must follow a self-validating system where each step confirms the safety of the next.

Protocol: Preparation of Standard Solutions under Controlled Conditions

Prerequisites:

  • Engineering Controls: Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm[8].

  • PPE: Nitrile gloves (double-gloved), chemical-resistant lab coat, tightly fitting safety goggles, and an N95 or P100 particulate respirator if handling large quantities of dry powder outside a closed system[6][9].

Step-by-Step Methodology:

  • Preparation & Pre-Weighing:

    • Verify fume hood airflow. Place an anti-static weighing boat on the analytical balance inside the hood.

    • Causality: The hydrochloride salt is a crystalline powder that can easily become airborne due to static charge. Anti-static tools prevent aerosolization and subsequent inhalation.

  • Dispensing:

    • Using a grounded metal spatula, carefully transfer the required mass of N-ethyl-5-fluoro-2-methylaniline hydrochloride.

    • Seal the source container immediately to prevent atmospheric moisture absorption (hygroscopicity) and oxidative degradation[1].

  • Dissolution:

    • Transfer the powder to a volumetric flask. Add the desired solvent (e.g., anhydrous ethanol or buffered aqueous solution) slowly.

    • Causality: Dissolving the salt in a closed or semi-closed vessel prevents the escape of any localized acidic vapors generated during the solvation of the hydrochloride matrix.

  • Decontamination:

    • Wipe down the balance and fume hood surfaces with a 10% bleach solution, followed by water and ethanol.

    • Causality: Bleach (sodium hypochlorite) oxidatively degrades residual aniline compounds into less toxic, water-soluble polymeric byproducts, effectively neutralizing the spill hazard.

SafeHandling Step1 1. Pre-Weighing: Verify Hood Airflow & Don PPE Step2 2. Dispensing: Use Anti-Static Spatula Step1->Step2 Step3 3. Dissolution: Solvate in Closed Vessel Step2->Step3 Step4 4. Decontamination: Oxidative Wipe-Down (Bleach) Step3->Step4

Step-by-step safe handling workflow for toxic aniline hydrochloride salts.

Emergency Response & First Aid

In the event of an exposure or spill, immediate action is required to prevent the onset of methemoglobinemia. Onset of symptoms (headache, dizziness, blue lips/fingernails) may be delayed by 2 to 4 hours[9].

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes[1]. Do not use chemical neutralizers on the skin. Seek immediate medical attention.

  • Inhalation: Remove the victim to fresh air. If breathing is difficult, administer 100% supplemental oxygen[1]. Oxygen therapy is critical to maximize the oxygen-carrying capacity of the remaining functional hemoglobin.

  • Spill Management: Do not sweep dry powder, as this creates a severe inhalation hazard. Cover the spill with damp sand or a specialized chemical absorbent pad to suppress dust[10]. Collect the material into a sealed, labeled hazardous waste container and decontaminate the surface with a mild oxidative agent.

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - Aniline hydrochloride. Retrieved March 31, 2026, from[Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Application of N-ethyl-5-fluoro-2-methylaniline hydrochloride in Contemporary Drug Discovery

Introduction: The Advantage of Fluorinated Scaffolds In the landscape of modern medicinal chemistry, the incorporation of fluorine into small molecules is a well-established strategy for enhancing pharmacological propert...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Advantage of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the incorporation of fluorine into small molecules is a well-established strategy for enhancing pharmacological properties. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly improve a drug candidate's metabolic stability, bioavailability, and binding affinity to its target.[1] Fluorinated anilines, in particular, have emerged as valuable precursors for a diverse range of therapeutic agents, from kinase inhibitors for oncology to treatments for neurodegenerative diseases.[2] This application note provides a detailed guide for researchers on the utilization of N-ethyl-5-fluoro-2-methylaniline hydrochloride, a key building block for the synthesis of complex, biologically active molecules.

Physicochemical Properties of N-ethyl-5-fluoro-2-methylaniline hydrochloride

A thorough understanding of the precursor's properties is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 2097955-98-9
Molecular Formula C₉H₁₃ClFN
Molecular Weight 189.66 g/mol
Appearance Off-white to light yellow powderSupplier Data
Solubility Soluble in polar organic solvents (e.g., methanol, DMSO)Inferred from structure

Core Application: A Building Block for Kinase Inhibitors

N-ethyl-5-fluoro-2-methylaniline and its derivatives are of particular interest in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[2] The N-ethyl-5-fluoro-2-methylaniline scaffold can be found in patented complex molecules designed as potent and selective anticancer agents. For instance, a structurally similar moiety is a key component of a patented (R)-N-ethyl-5-fluoro-N-isopropyl-2-((...))benzamide, a menin/MLL protein-protein interaction inhibitor for the treatment of leukemia.[3]

This guide will focus on a representative synthetic workflow illustrating how N-ethyl-5-fluoro-2-methylaniline hydrochloride can be utilized to generate a core intermediate for such complex, biologically active molecules.

Experimental Protocols

Protocol 1: Liberation of the Free Aniline

The hydrochloride salt provides stability for storage. For most synthetic applications, the free aniline is required.

Objective: To generate the free N-ethyl-5-fluoro-2-methylaniline from its hydrochloride salt.

Materials:

  • N-ethyl-5-fluoro-2-methylaniline hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve N-ethyl-5-fluoro-2-methylaniline hydrochloride (1.0 eq) in deionized water.

  • Transfer the solution to a separatory funnel.

  • Slowly add saturated aqueous NaHCO₃ solution until the aqueous layer is basic (pH > 8), as confirmed by pH paper.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield N-ethyl-5-fluoro-2-methylaniline as an oil.

Protocol 2: Synthesis of a Key Benzamide Intermediate

This protocol provides an exemplary synthesis of a benzamide intermediate, a common structural motif in kinase inhibitors, through an amide coupling reaction.

Objective: To synthesize a novel benzamide derivative from N-ethyl-5-fluoro-2-methylaniline.

Materials:

  • N-ethyl-5-fluoro-2-methylaniline (from Protocol 1)

  • A substituted benzoyl chloride (e.g., 4-nitrobenzoyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve N-ethyl-5-fluoro-2-methylaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the substituted benzoyl chloride (1.1 eq) in anhydrous DCM.

  • Add the benzoyl chloride solution dropwise to the aniline solution at 0 °C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired benzamide intermediate.

Characterization and Quality Control

The identity and purity of the synthesized intermediate should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity and confirm the molecular weight.

  • FTIR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups.

Application in a Drug Discovery Workflow

The synthesized benzamide intermediate serves as a versatile platform for further elaboration in a drug discovery program. The following diagram illustrates a typical workflow.

G cluster_0 Precursor Stage cluster_1 Intermediate Synthesis cluster_2 Lead Generation & Optimization cluster_3 Preclinical Development precursor N-ethyl-5-fluoro-2-methylaniline hydrochloride free_base N-ethyl-5-fluoro-2-methylaniline (Free Base) precursor->free_base Protocol 1: Base Treatment intermediate Benzamide Intermediate free_base->intermediate Protocol 2: Amide Coupling derivatization Further Derivatization (e.g., Suzuki Coupling) intermediate->derivatization screening Biological Screening (e.g., Kinase Assays) derivatization->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead Lead Candidate sar->lead preclinical ADME/Tox Studies lead->preclinical

Caption: Drug Discovery Workflow using the Precursor.

Conclusion

N-ethyl-5-fluoro-2-methylaniline hydrochloride is a valuable and versatile precursor for the synthesis of complex drug candidates, particularly in the field of oncology. Its fluorinated structure provides a strategic advantage for enhancing the pharmacokinetic and pharmacodynamic properties of the final molecule. The protocols outlined in this application note provide a solid foundation for researchers to incorporate this building block into their drug discovery programs, paving the way for the development of next-generation therapeutics.

References

  • The Expanding Role of 2-Fluoro-N-methylaniline in Chemical Research and Development. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • (r)-n-ethyl-5-fluoro-n-isopropyl-2-((5-(2-(6-((2-methoxyethyl)(methyl)amino)-2-methylhexan-3-yl)-2,6-diazaspiro[3.4]octan-6-yl)-1,2,4-triazin-6-yl)oxy)benzamide besylate salt for the treatment of diseases such as cance. Google Patents.
  • Process for preparing an anti-cancer agent, 1-((4-(4-fluoro-2-methyl-1H-indol-5-yloxy). Google Patents.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. PMC. Available at: [Link]

  • Preparation and examination of novel kinase inhibitors for the treatment of cancer. Doctoral Thesis. Available at: [Link]

  • Chrystals including a malic acid salt of n-[2-(diethylamino)ethyl] -5-[(5-fluoro-1,2-dihydro-2-oxo-3h-indole-3-ylidene)methyl] -2,4-dimethyl-1h-pyrrole-3-carboxamide, processes for its preparation. Google Patents.
  • Crystal forms of n-ý2-(diethylamino)ethyl¨-5-ý(5-fluoro-1,2-dihydro-2-oxo-3h-indol-3-ylidene)methyl¨-2,4-dimethyl-1h-pyrrole-3-carboxamide and methods for their preparation. Google Patents.

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of N-ethyl-5-fluoro-2-methylaniline hydrochloride

Introduction: Contextualizing the Biological Investigation of a Novel Substituted Aniline N-ethyl-5-fluoro-2-methylaniline hydrochloride belongs to the broad chemical class of substituted anilines. While specific biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Contextualizing the Biological Investigation of a Novel Substituted Aniline

N-ethyl-5-fluoro-2-methylaniline hydrochloride belongs to the broad chemical class of substituted anilines. While specific biological activities for this particular hydrochloride salt are not extensively documented in public literature, the aniline scaffold is a cornerstone in medicinal chemistry and agrochemical development.[1] Structurally related fluoroaniline and N-alkylaniline derivatives have demonstrated a wide range of biological effects, including potential as anticancer agents.[2] Notably, various substituted anilines have been investigated as kinase inhibitors, which are crucial in cancer therapy for their ability to interfere with cell signaling pathways that control proliferation and survival.[3] For instance, certain 2-substituted aniline pyrimidine derivatives have shown potent inhibitory activity against cancer-related kinases and antiproliferative effects on various cancer cell lines.[3]

Given this context, N-ethyl-5-fluoro-2-methylaniline hydrochloride warrants investigation for its potential cytotoxic and anti-proliferative properties. This guide provides a comprehensive framework for conducting initial cell-based assays to characterize its biological effects. The protocols herein are designed to be robust and self-validating, enabling researchers to generate reliable data on cell viability, proliferation, and apoptosis induction.

The selection of assays is based on a logical progression of inquiry:

  • Assessing Cytotoxicity: To determine the compound's general toxicity and effective concentration range.

  • Quantifying Anti-proliferative Effects: To understand the impact on cell division.

  • Investigating the Mechanism of Cell Death: To ascertain if the compound induces programmed cell death (apoptosis).

For the purpose of these protocols, we will use a representative cancer cell line, such as HeLa (human cervical adenocarcinoma), and a normal human cell line, like Human Dermal Fibroblasts (HDF), to discern between general cytotoxicity and cancer-specific effects.

PART 1: Foundational Protocols - Cell Line Maintenance and Compound Preparation

General Cell Culture Best Practices

Maintaining healthy, consistent, and contamination-free cell cultures is paramount for reproducible results.[4][5]

  • Aseptic Technique: All cell handling, including media preparation and cell passaging, must be performed in a certified Class II biological safety cabinet.[6] Work surfaces should be disinfected with 70% ethanol before and after use.

  • Cell Line Authentication: Regularly authenticate cell lines via short tandem repeat (STR) profiling to ensure their identity and prevent cross-contamination.[7]

  • Mycoplasma Testing: Routinely test cultures for mycoplasma contamination, as it can significantly alter cellular responses.

  • Passage Number: Use cells within a consistent and low passage number range to minimize phenotypic drift.[7]

Recommended Cell Lines and Culture Conditions
Cell LineDescriptionRecommended MediumCulture Conditions
HeLa Human cervical adenocarcinomaDulbecco's Modified Eagle's Medium (DMEM) + 10% Fetal Bovine Serum (FBS) + 1% Penicillin-Streptomycin37°C, 5% CO₂, 95% humidity[6]
HDF Human Dermal Fibroblasts (Primary)Fibroblast Growth Medium37°C, 5% CO₂, 95% humidity
Preparation of N-ethyl-5-fluoro-2-methylaniline hydrochloride Stock Solution

Accurate preparation of the test compound is critical for dose-response experiments.

  • Solubility Testing: Determine the optimal solvent for N-ethyl-5-fluoro-2-methylaniline hydrochloride. Start with sterile, cell culture-grade dimethyl sulfoxide (DMSO) or ethanol.

  • Stock Solution Preparation:

    • Weigh out a precise amount of the compound using an analytical balance.

    • Dissolve in the chosen solvent to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Ensure complete dissolution; sonication may be used if necessary.

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. The final solvent concentration in the culture wells should be kept constant across all treatments and should not exceed a non-toxic level (typically ≤0.5% v/v).

PART 2: Core Experimental Protocols

This section details the step-by-step protocols for assessing the biological impact of N-ethyl-5-fluoro-2-methylaniline hydrochloride.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[10][11]

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution seed Seed cells in a 96-well plate incubate1 Incubate for 24h to allow attachment seed->incubate1 treat Treat cells with serial dilutions of the compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h at 37°C add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding:

    • Harvest and count HeLa or HDF cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate.[10]

    • Include wells with medium only for blank measurements.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of N-ethyl-5-fluoro-2-methylaniline hydrochloride in complete culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Include vehicle control wells (medium with the same final concentration of solvent as the compound-treated wells).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[8]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[11]

  • Formazan Solubilization and Measurement:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[3]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[9]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3][9]

Cell Proliferation Assessment: BrdU Incorporation Assay

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as a direct marker of cell proliferation. BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle and can be detected with a specific antibody.

BrdU_Workflow cluster_prep Day 1-3: Seeding & Treatment cluster_label Labeling cluster_detect Detection seed_treat Seed and treat cells with compound as in MTT assay add_brdu Add BrdU labeling solution seed_treat->add_brdu incubate_brdu Incubate for 2-24h add_brdu->incubate_brdu fix_denature Fix cells and denature DNA incubate_brdu->fix_denature add_ab Add anti-BrdU antibody fix_denature->add_ab add_sub Add substrate and measure signal add_ab->add_sub

Caption: Workflow for the BrdU cell proliferation assay.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • BrdU Labeling:

    • At the end of the treatment period, add 10 µL of 10X BrdU labeling solution to each well for a final concentration of 1X.[1]

    • Incubate the plate for 2-24 hours at 37°C, depending on the cell division rate.[1]

  • Fixation and Denaturation:

    • Carefully remove the labeling medium.

    • Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[1]

  • Immunodetection:

    • Remove the fixing solution and add 100 µL of a diluted anti-BrdU antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the wells three times with 1X Wash Buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 30 minutes.[1]

    • Wash the wells three times with 1X Wash Buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate to each well.

    • Incubate for 15-30 minutes at room temperature, or until color develops.

    • Add 100 µL of Stop Solution.

    • Measure the absorbance at 450 nm with a reference wavelength of 690 nm.

Apoptosis Assessment: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, which are key effector enzymes in the apoptotic pathway.[2] The assay provides a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a "glow-type" luminescent signal proportional to caspase activity.[2]

Caspase_Workflow cluster_prep Preparation cluster_assay Assay seed_treat Seed and treat cells in a white-walled 96-well plate add_reagent Add Caspase-Glo® 3/7 Reagent seed_treat->add_reagent mix Mix on a plate shaker add_reagent->mix incubate Incubate at room temperature for 1-3h mix->incubate read Read luminescence incubate->read

Caption: Add-mix-measure workflow for the Caspase-Glo® 3/7 assay.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., 10,000 cells/well) in 100 µL of medium in an opaque-walled 96-well plate suitable for luminescence measurements.

    • Incubate for 24 hours.

    • Treat cells with N-ethyl-5-fluoro-2-methylaniline hydrochloride as described previously. Include positive control wells treated with a known apoptosis inducer (e.g., staurosporine).

    • Incubate for the desired treatment period (typically 6-24 hours for apoptosis assays).

  • Assay Execution:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in cell lysis and initiation of the caspase reaction.

    • Mix the contents by placing the plate on an orbital shaker for 30-60 seconds.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time should be determined empirically for the specific cell line and conditions.

    • Measure the luminescence using a plate-reading luminometer.

PART 3: Data Analysis and Interpretation

Data Presentation

Raw data should be processed and presented clearly. Below are example tables for organizing results.

Table 1: Cytotoxicity of N-ethyl-5-fluoro-2-methylaniline hydrochloride (MTT Assay)

Concentration (µM)% Cell Viability (HeLa)Std. Dev.% Cell Viability (HDF)Std. Dev.
0 (Vehicle)100X.X100X.X
0.1
1
10
50
100

Data should be normalized to the vehicle control (100% viability).

Table 2: Anti-proliferative Effects (BrdU Assay)

Concentration (µM)% Proliferation (HeLa)Std. Dev.% Proliferation (HDF)Std. Dev.
0 (Vehicle)100X.X100X.X
0.1
1
10
50
100

Data should be normalized to the vehicle control (100% proliferation).

Table 3: Apoptosis Induction (Caspase-3/7 Activity)

Concentration (µM)Fold Increase in Luminescence (vs. Vehicle)Std. Dev.
0 (Vehicle)1.0X.X
10
50
100
Positive Control
Calculating IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency. It can be calculated for cytotoxicity and anti-proliferation data using a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) in a suitable software package (e.g., GraphPad Prism).

Conclusion

This document provides a detailed and scientifically grounded framework for the initial in vitro characterization of N-ethyl-5-fluoro-2-methylaniline hydrochloride. By following these protocols, researchers can obtain reliable and reproducible data on the compound's effects on cell viability, proliferation, and apoptosis. The insights gained from these assays will be crucial for guiding further investigation into its potential as a therapeutic agent or for understanding its toxicological profile.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2021, August 25). Why we select Cancer cell lines for toxicological studies and why not normal cell lines? Retrieved from [Link]

  • Cell Culture Quality Control: Best Practices. (2024, March 25). Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Promega Corporation. (n.d.). CellTox™ Green Cytotoxicity Assay Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). BrdU Incorporation Assay to Analyze the Entry into S Phase. Retrieved from [Link]

  • GMP Plastics. (2025, April 1). Best Practices for Preparing and Maintaining Cell Culture Environments. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • Molecular Devices. (n.d.). Measuring cell proliferation using the CyQUANT Cell Proliferation Assay with SpectraMax Microplate Readers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • baseclick. (n.d.). Proliferations Assay | Methods, Analysis & Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Ainslie Lab @ UNC. (n.d.). Procedure for apoptosis/necrosis cell analysis. Retrieved from [Link]

  • Agilent. (n.d.). Manual: Cell Proliferation Assay Kit. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. Retrieved from [Link]

  • Protocol Exchange. (2018, July 5). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • protocols.io. (2025, April 1). Caspase 3/7 Activity. Retrieved from [Link]

  • Scope. (n.d.). Toxicity Tests with Mammalian Cell Cultures. Retrieved from [Link]

Sources

Method

In vivo dosing guidelines for N-ethyl-5-fluoro-2-methylaniline hydrochloride

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Evaluation Protocol for N-Ethyl-5-fluoro-2-methylaniline Hydrochloride Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Evaluation Protocol for N-Ethyl-5-fluoro-2-methylaniline Hydrochloride

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Scientific Rationale

The strategic incorporation of fluorine into small molecule drug candidates is a cornerstone of modern medicinal chemistry. Fluorination profoundly impacts physicochemical properties, often enhancing metabolic stability, increasing lipophilicity, and modulating the pKa of adjacent functional groups[1]. However, when developing fluorinated aniline derivatives—such as N-ethyl-5-fluoro-2-methylaniline hydrochloride (CAS 2097955-98-9)—researchers must balance the pharmacokinetic (PK) benefits of the fluoro-aromatic system with the inherent toxicological risks associated with the aniline core.

In vivo, aniline derivatives are rapidly cleared by the liver, where hepatic cytochrome P450 (CYP450) enzymes bioactivate them into reactive N-hydroxylamine metabolites. These metabolites penetrate erythrocytes and catalyze the oxidation of heme iron from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, resulting in methemoglobinemia (MetHb) and subsequent hemolytic anemia[2],[3]. Therefore, any in vivo dosing protocol for this compound class must function as a dual-purpose system: quantifying systemic exposure (PK) while simultaneously monitoring erythrocyte toxicity (Pharmacodynamics/Tox).

Furthermore, the formulation of this compound as a hydrochloride (HCl) salt is a deliberate design choice. Basic anilines often suffer from poor aqueous solubility. The HCl salt form significantly increases thermodynamic solubility, enabling the use of simple, well-tolerated aqueous vehicles for intravenous (IV) administration, thereby avoiding the tissue irritation or phlebitis commonly caused by precipitated free bases or harsh cosolvents[4],[5].

Mechanistic Pathway of Aniline-Induced Hemotoxicity

To understand the causality behind the strict blood sampling timelines in this protocol, one must visualize the metabolic fate of the compound. The toxicity is not driven by the parent molecule, but by its hepatic clearance products[6].

Mechanism Parent N-ethyl-5-fluoro-2-methylaniline (Parent Compound) CYP Hepatic CYP450 Oxidation Parent->CYP Metabolite N-Hydroxylamine Metabolite CYP->Metabolite RBC Erythrocyte Penetration Metabolite->RBC MetHb Hemoglobin Oxidation (Methemoglobinemia) RBC->MetHb

Figure 1: Hepatic bioactivation of fluorinated anilines leading to erythrocyte toxicity.

Formulation Strategy & Vehicle Selection

Because N-ethyl-5-fluoro-2-methylaniline is provided as an HCl salt, it exhibits a distinct advantage in aqueous media. However, researchers must account for the pHmax—the pH above which the salt converts back to its less soluble free base form[7].

Table 1: Recommended Formulation Matrix for Rodent Dosing

RouteTarget DoseVehicle CompositionPreparation Rationale & Causality
IV 1.0 – 5.0 mg/kg0.9% Sterile Saline (NaCl)The HCl salt is highly soluble in saline. Avoid high-pH buffers (e.g., PBS pH 7.4) if the compound's pHmax is exceeded, to prevent micro-precipitation in the syringe[8].
PO 10.0 – 30.0 mg/kg0.5% Methylcellulose (MC) in WaterMC acts as a suspending agent. Even if the drug precipitates in the higher pH of the intestine, the fine suspension ensures uniform gastric emptying and absorption.

Step-by-Step In Vivo Dosing Methodology (Mice/Rats)

Preparation of Dosing Solutions
  • Weighing: Accurately weigh the required amount of N-ethyl-5-fluoro-2-methylaniline hydrochloride using a microbalance. Correction factor: Ensure you adjust the target weight for the HCl salt fraction to dose based on the active free-base equivalent.

  • IV Formulation: Dissolve the powder in 0.9% sterile saline. Vortex for 60 seconds. Sonicate for 5 minutes at room temperature until visually clear. Pass through a 0.22 µm PTFE syringe filter to ensure sterility and remove any undissolved particulates.

  • PO Formulation: Gradually add the compound to a 0.5% MC solution. Homogenize using a tissue tearor or magnetic stirrer for 15 minutes to create a uniform suspension/solution.

Animal Administration
  • Intravenous (IV) Bolus: Restrain the rodent using a commercial restrainer. Dilate the lateral tail vein using a warming lamp (do not exceed 40°C). Administer the dose at a volume of 5 mL/kg (mice) or 2 mL/kg (rats) over 15–30 seconds to prevent acute cardiovascular shock.

  • Oral Gavage (PO): Secure the animal using the scruff technique. Insert a stainless-steel bulb-tipped gavage needle (e.g., 20G for mice) over the tongue and down the esophagus. Administer a dosing volume of 10 mL/kg.

Pharmacokinetic & Toxicodynamic Workflow

Because the half-life of methemoglobin (MetHb) in rodents is extremely short (approximately 75 minutes), blood samples must be processed within 5 minutes of collection to prevent false-negative toxicity readings[2].

PK_Workflow Form Formulation (HCl Salt) Dose In Vivo Dosing (IV & PO) Form->Dose Sample Serial Blood Collection (K2EDTA Tubes) Dose->Sample Split Sample Aliquoting (< 5 mins post-draw) Sample->Split LCMS Plasma Extraction LC-MS/MS (PK) Split->LCMS Spec Whole Blood Assay Spectrophotometry (MetHb) Split->Spec

Figure 2: Integrated workflow for simultaneous PK profiling and MetHb toxicity monitoring.

Blood Sampling Protocol
  • Collection: Collect 150 µL of whole blood via the saphenous vein (serial) or cardiac puncture (terminal) into K2EDTA-coated microtainers.

  • Immediate Aliquoting (Critical Step):

    • Transfer 50 µL of whole blood immediately to a secondary tube containing assay buffer for spectrophotometric MetHb quantification (measured at 635 nm)[6].

    • Centrifuge the remaining 100 µL at 4,000 × g for 10 minutes at 4°C to isolate plasma.

  • Storage: Snap-freeze the plasma in liquid nitrogen and store at -80°C until LC-MS/MS analysis.

Table 2: Integrated PK/PD Sampling Schedule

Time PointRoutePK Sample (Plasma)PD Sample (Whole Blood MetHb)Purpose
Pre-doseIV / POYesYesEstablish baseline endogenous MetHb (typically 1-3%).
5 minIVYesNoCapture Cmax​ for IV clearance calculation.
15 minIV / POYesYesMonitor rapid onset of hepatic bioactivation.
30 minIV / POYesYesTypical Tmax​ for oral absorption of HCl salts.
1, 2, 4 hrIV / POYesYesMonitor PK elimination and peak MetHb formation.
8, 24 hrIV / POYesYesAssess terminal half-life ( T1/2​ ) and RBC recovery[9].
Data Validation & Self-Correction

To ensure the protocol is self-validating, correlate the Area Under the Curve ( AUC0−t​ ) of the parent compound from the LC-MS/MS data with the peak MetHb percentage. If MetHb levels exceed 20% without a proportional increase in parent drug exposure, it indicates rapid first-pass metabolism, suggesting that the oral route may be unviable for this specific fluorinated derivative without structural optimization (e.g., blocking the para-position to prevent hydroxylation)[3].

References

  • Subacute Inhalation Toxicity of Aniline in Rats: Analysis of Time-Dependence and Concentration-Dependence of Hematotoxic Toxicological Sciences[Link]

  • Contribution of aniline metabolites to aniline-induced methemoglobinemia National Institutes of Health (NIH) / PubMed[Link]

  • Aniline Acute Exposure Guideline Levels National Center for Biotechnology Information (NCBI)[Link]

  • MECHANISTIC STUDY ON ANILINE-INDUCED ERYTHROCYTE TOXICITY Archives of Industrial Hygiene and Toxicology[Link]

  • The Many Roles for Fluorine in Medicinal Chemistry Journal of Medicinal Chemistry / ACS Publications[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Molecules / NIH[Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81 ACS Omega / NIH[Link]

  • Mechanistic PBPK Modelling to Predict the Advantage of the Salt Form of a Drug When Dosed with Acid Reducing Agents Pharmaceutics / MDPI[Link]

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization ACS Omega / ACS Publications[Link]

Sources

Application

Application Note: Preparation and Handling of N-Ethyl-5-Fluoro-2-Methylaniline Hydrochloride Stock Solutions

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: In vitro biological assays, chemical synthesis, and pharmacological screening. Introduction & Chemical Causality N-ethyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: In vitro biological assays, chemical synthesis, and pharmacological screening.

Introduction & Chemical Causality

N-ethyl-5-fluoro-2-methylaniline is a highly specific fluorinated aniline derivative utilized as a critical building block in the synthesis of small-molecule therapeutics and kinase inhibitors. In drug development, handling the free base form of anilines presents significant challenges: they are typically oily liquids, prone to rapid atmospheric oxidation, and difficult to weigh with high precision[1].

To circumvent these issues, the compound is supplied and utilized as a hydrochloride (HCl) salt [2]. The causality behind this chemical choice is threefold:

  • Solid-State Stability: The HCl salt forms a stable, crystalline solid that resists oxidative degradation (darkening/polymerization) far better than its free base counterpart[3].

  • Enhanced Solvation: The protonated anilinium ion exhibits vastly superior solubility profiles in both polar aprotic solvents and aqueous media.

  • Precision Handling: Crystalline solids mitigate the surface-tension and viscosity errors inherent to pipetting oily free bases, ensuring absolute molar precision during stock preparation.

Physicochemical Profile
PropertyValue
Compound Name N-Ethyl-5-fluoro-2-methylaniline hydrochloride
CAS Number 2097955-98-9[2]
Molecular Weight 189.66 g/mol [2]
Molecular Formula C9H13ClFN[2]
SMILES CC1=C(C=C(F)C=C1)NCC.Cl[2]
Appearance Solid powder

Solvent Selection: The Mechanistic Role of DMSO

While aniline hydrochlorides are water-soluble[3], preparing master stock solutions directly in aqueous buffers is strongly discouraged for long-term storage. Aqueous solutions are highly susceptible to hydrolytic degradation, pH-dependent precipitation, and microbial contamination.

Dimethyl Sulfoxide (DMSO) is the gold-standard solvent for master stocks[4]. Mechanistically, DMSO acts as a powerful hydrogen-bond acceptor. Research demonstrates that the strong interaction between the anilinium protons and the sulfoxide oxygen in DMSO effectively stabilizes the anilinium cation, preventing premature dissociation and degradation[5]. Furthermore, anhydrous DMSO eliminates the hydrolytic pathways that compromise the integrity of the fluorinated aromatic ring over time.

Quantitative Reconstitution Data

To ensure assay reproducibility, stock solutions should be prepared at standardized molarities. Use the following table to determine the exact mass of N-ethyl-5-fluoro-2-methylaniline hydrochloride required based on the target concentration and volume.

Formula: Mass (mg) = Target Concentration (mM) × Target Volume (mL) × Molecular Weight (189.66 g/mol ) ÷ 1000

Target Volume (mL)Mass required for 10 mMMass required for 50 mMMass required for 100 mM
1.0 mL 1.90 mg9.48 mg18.97 mg
5.0 mL 9.48 mg47.42 mg94.83 mg
10.0 mL 18.97 mg94.83 mg189.66 mg

Experimental Protocol: A Self-Validating System

This step-by-step methodology incorporates self-validating checkpoints to ensure the physical and chemical integrity of the stock solution.

Step 1: Thermal Equilibration
  • Action: Remove the sealed vial of N-ethyl-5-fluoro-2-methylaniline hydrochloride from cold storage and place it in a desiccator at room temperature for 30–60 minutes prior to opening.

  • Causality: Hydrochloride salts are inherently hygroscopic[3]. Opening a cold vial introduces atmospheric moisture, which condenses on the powder. This not only initiates hydrolytic degradation but also artificially inflates the mass during weighing, leading to sub-potent stock solutions.

Step 2: Precision Weighing
  • Action: Using an analytical balance (0.01 mg readability) and anti-static tools, weigh the required mass into a sterile, low-bind amber glass vial.

  • Validation: Verify the balance calibration using standard weights immediately prior to use.

Step 3: Dissolution & Optical Validation
  • Action: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity). Seal the vial and vortex vigorously for 60 seconds. If necessary, sonicate in a water bath at room temperature for 5 minutes.

  • Validation (The Optical Clarity Test): Hold the vial against a light source. The solution must be completely optically clear. The presence of any striations, turbidity, or particulate matter indicates incomplete dissolution. Do not proceed until total clarity is achieved.

Step 4: Sterilization (For Cell-Based Assays)
  • Action: Pass the dissolved stock solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter [4].

  • Causality: DMSO is a highly aggressive solvent that will dissolve or leach plasticizers from standard Cellulose Acetate (CA) or Polyethersulfone (PES) filters, resulting in severe cytotoxic artifacts in downstream assays. PTFE is chemically inert to DMSO.

Step 5: Aliquoting and Storage
  • Action: Divide the master stock into single-use aliquots (e.g., 50–100 µL) in tightly sealed, amber microcentrifuge tubes. Overlay the headspace with Argon gas before sealing. Store immediately at -80°C[4].

  • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and irreversible precipitation (crashing out). The Argon overlay displaces oxygen, preventing the oxidative darkening characteristic of aniline derivatives[1].

Workflow Visualization

Workflow A Solid Powder N-ethyl-5-fluoro-2-methylaniline HCl B Equilibration Warm to RT in Desiccator A->B C Solvent Addition Add Anhydrous DMSO B->C D Dissolution Vortex/Sonicate until Optically Clear C->D E Sterilization Filter via 0.22 µm PTFE D->E F Aliquoting & Storage Argon Overlay, Store at -80°C E->F G Working Solution Dilute in Media (DMSO ≤ 0.1%) F->G Prior to Assay

Workflow for preparation, storage, and dilution of N-ethyl-5-fluoro-2-methylaniline HCl stocks.

Assay Implementation & Troubleshooting

When transitioning from the DMSO master stock to aqueous working solutions (e.g., cell culture media or biochemical buffers), researchers must carefully manage the solvent shift to prevent the compound from precipitating.

  • Stepwise Dilution: Never add aqueous buffer directly to the concentrated DMSO stock. Instead, pipette the required volume of the DMSO stock into a large vortexing volume of pre-warmed (37°C) aqueous media.

  • DMSO Toxicity Limit: Ensure the final concentration of DMSO in biological assays does not exceed 0.1% (v/v) [4]. Concentrations above this threshold induce solvent-mediated cytotoxicity, alter membrane permeability, and confound assay readouts.

  • Precipitation Recovery: If micro-precipitates form upon aqueous dilution, it indicates a localized solvent shock. Discard the dilution. For the next attempt, pre-warm the media and utilize a cascade dilution method (e.g., dilute 100 mM to 10 mM in DMSO, then dilute the 10 mM stock into the aqueous phase).

Sources

Method

Application Note: N-Ethyl-5-fluoro-2-methylaniline Hydrochloride in Advanced C–N Cross-Coupling

Introduction & Structural Rationale The synthesis of complex pharmaceuticals and agrochemicals frequently relies on the construction of sterically hindered C–N bonds. [1] (CAS: 2097955-98-9) is a highly specialized build...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The synthesis of complex pharmaceuticals and agrochemicals frequently relies on the construction of sterically hindered C–N bonds. [1] (CAS: 2097955-98-9) is a highly specialized building block designed for such applications.

As a Senior Application Scientist, it is critical to recognize that this molecule is not a simple aniline; its unique substitution pattern dictates its reactivity:

  • Steric Shielding: The combination of an ortho-methyl group and an N-ethyl substituent severely restricts the conformational freedom of the nitrogen lone pair, making it a highly challenging nucleophile.

  • Electronic Deactivation: The 5-fluoro substituent inductively withdraws electron density from the aromatic ring, slightly reducing the nucleophilicity of the amine.

  • Analytical Advantage: The 100% natural abundance of the 19 F nucleus provides an exceptional, background-free handle for high-throughput reaction monitoring.

Mechanistic Causality in Reaction Design

Successfully utilizing this reagent in a [2] requires overriding its inherent steric and electronic limitations through precise experimental design.

The Hydrochloride Factor: Stoichiometric Control

Benchtop stability is the primary reason this reagent is supplied as a hydrochloride salt. Free secondary anilines are prone to rapid oxidation. However, introducing an HCl salt into a palladium-catalyzed cross-coupling cycle disrupts the delicate base stoichiometry. You must use at least 2.2 to 2.5 equivalents of a strong base (e.g., NaOtBu or LiHMDS). The first equivalent is instantly consumed to generate the free base in situ, while the remaining 1.2–1.5 equivalents are required to deprotonate the Pd(II)-amido intermediate during the catalytic cycle. Failure to account for this leads to stalled reactions and palladium black precipitation.

Ligand Selection: Overcoming Dual Hindrance

First-generation bidentate ligands (like dppf or BINAP) fail with this substrate because their rigid bite angles cannot accommodate the immense steric bulk of the N-ethyl-ortho-tolyl moiety during the reductive elimination step.

Instead, highly active dialkylbiaryl phosphine ligands are required. Literature and empirical data show that for sterically hindered secondary amines, RuPhos is the [3]. The flexible biaryl backbone of RuPhos stabilizes the monoligated Pd(0) active species, while its bulky dicyclohexylphosphino group forces the substrate into the correct geometry, drastically accelerating reductive elimination. Alternatively, well-defined[4] such as Pd-PEPPSI-IPr have proven highly effective for hindered substrates due to their strong σ -donation.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition L-Pd(II)(Ar)X Pd0->OxAdd Aryl Halide (Ar-X) AmineCoord Amine Binding & Deprotonation L-Pd(II)(Ar)(NRR') OxAdd->AmineCoord N-Et-5-F-2-Me-Aniline + NaOtBu RedElim Reductive Elimination C-N Bond Formation AmineCoord->RedElim RedElim->Pd0 Coupled Product

Fig 1: Buchwald-Hartwig catalytic cycle adapted for hindered secondary anilines.

Quantitative Data: Catalyst & Base Matrix

To illustrate the causality of ligand selection, the following table summarizes the coupling efficiency of N-ethyl-5-fluoro-2-methylaniline hydrochloride with 4-bromoanisole across various catalytic systems.

Table 1: Catalyst/Base Optimization for Hindered Secondary Anilines

Ligand / Catalyst SystemBase (Eq.)Yield (%)Mechanistic Observation
Pd(dppf)Cl 2​ Cs 2​ CO 3​ (2.5)< 5%Bidentate ligand fails to accommodate bulky intermediate.
Pd 2​ (dba) 3​ / BINAPNaOtBu (2.5)12%Slow reductive elimination leads to rapid catalyst deactivation.
Pd-PEPPSI-IPrK 3​ PO 4​ (3.0)78%NHC provides strong σ -donation, stabilizing Pd(0)[4].
RuPhos Pd G3 / RuPhos NaOtBu (2.5) 94% Monodentate, flexible biaryl backbone accelerates elimination[3].

Experimental Protocol: Self-Validating Cross-Coupling

This protocol utilizes a self-validating workflow. By leveraging the 5-fluoro substituent, the reaction's progress is quantitatively verified via 19 F NMR prior to any destructive workup, ensuring absolute confidence in the conversion.

Objective: Synthesize a sterically hindered diarylamine via C–N cross-coupling.

Reagents:

  • N-Ethyl-5-fluoro-2-methylaniline hydrochloride (1.0 mmol)

  • Aryl bromide (1.05 mmol)

  • RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • RuPhos ligand (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 mmol)

  • Anhydrous Toluene (5 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-ethyl-5-fluoro-2-methylaniline hydrochloride (1.0 mmol) and the aryl bromide (1.05 mmol).

  • Stoichiometric Base Addition: Add NaOtBu (2.5 mmol). Causality Note: 1.0 equivalent is dedicated entirely to neutralizing the HCl salt. The remaining 1.5 equivalents drive the catalytic deprotonation. Do not reduce this amount.

  • Catalyst Loading: Add the RuPhos Pd G3 precatalyst (2 mol%) and supplemental RuPhos ligand (2 mol%). The G3 precatalyst ensures rapid, quantitative generation of the active L-Pd(0) species at room temperature.

  • Solvent & Degassing: Evacuate the Schlenk tube and backfill with argon (repeat 3x). Inject anhydrous, degassed toluene (5 mL) via syringe.

  • Thermal Activation: Seal the tube and submerge it in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 12 hours.

  • Self-Validation via 19 F NMR: Cool the reaction to room temperature. Extract a 50 µL aliquot under argon, dilute with 0.5 mL CDCl 3​ , and acquire a rapid 19 F NMR spectrum. The disappearance of the starting material's fluorine resonance (approx. -118 ppm) and the emergence of a new upfield/downfield shifted product peak confirms reaction completion[3].

  • Workup & Isolation: Dilute the crude mixture with ethyl acetate (10 mL), filter through a short pad of Celite to remove palladium particulates and inorganic salts, and concentrate in vacuo. Purify the residue via silica gel flash chromatography.

Workflow Step1 Salt Neutralization (2.5 eq Base) Step2 Catalyst Activation (RuPhos Pd G3) Step1->Step2 Step3 Cross-Coupling (110°C, 12h) Step2->Step3 Step4 19F NMR Monitor (Reaction Progress) Step3->Step4 Step5 Product Isolation (Chromatography) Step4->Step5

Fig 2: Experimental workflow highlighting in situ free-basing and 19F NMR tracking.

References

  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Zhang, Y., Lavigne, G., & César, V. "Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst." Organic Chemistry Portal (Originally published in J. Org. Chem. 2015, 80, 7666-7673). URL:[Link]

  • Lanni, E. L., et al. "Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation." Journal of Chemical Education (ACS Publications, 2021). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for N-ethyl-5-fluoro-2-methylaniline hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of halogenated secondary aniline salts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of halogenated secondary aniline salts. N-ethyl-5-fluoro-2-methylaniline hydrochloride is a critical building block in drug development, but its susceptibility to oxidative degradation can compromise downstream syntheses.

This guide provides field-proven, mechanistically grounded protocols to ensure the integrity of your material. Every workflow described here operates as a self-validating system, ensuring you can analytically verify the success of each step before proceeding.

Q1: Why does my batch of N-ethyl-5-fluoro-2-methylaniline hydrochloride turn yellow or green over time?

A1: Discoloration is the macroscopic symptom of microscopic oxidative degradation. While primary amines typically oxidize to nitroso derivatives, secondary anilines like N-ethyl-5-fluoro-2-methylaniline follow a distinct mechanistic pathway.

The process initiates via a Single-Electron Transfer (SET) to form a radical cation. Subsequent deprotonation and Hydrogen Atom Transfer (HAT) yield a hydroxylamine intermediate. This intermediate is highly reactive and rapidly oxidizes further into nitrones and conjugated oligomeric species 1[1]. These high-molecular-weight oligomers absorb visible light, appearing as yellow, green, or brown impurities 2[2].

Mechanism A N-ethyl-5-fluoro-2-methylaniline HCl (Protonated Amine) B Free Base (Exposed Lone Pair) A->B Ambient Moisture (Deprotonation) C Radical Cation (SET Intermediate) B->C O2 / Light / Metals (Single Electron Transfer) D Hydroxylamine (N-Oxidation) C->D Hydrogen Atom Transfer E Nitrones & Oligomers (Colored Impurities) D->E Further Oxidation

Fig 1. Mechanistic pathway of secondary aniline oxidation triggered by moisture and oxygen.

Q2: Isn't the hydrochloride salt form supposed to prevent this oxidation?

A2: Yes, theoretically. Protonating the nitrogen lone pair to form the hydrochloride salt significantly raises the molecule's oxidation potential, creating a thermodynamic barrier against electron loss.

However, this protection is easily bypassed by environmental moisture. Aniline hydrochloride salts are inherently hygroscopic. When exposed to ambient humidity, the salt absorbs water, leading to localized micro-environmental dissociation. Causality: This equilibrium shift exposes the unprotonated free base, re-establishing the vulnerable nitrogen lone pair 3[3]. Moisture is the prerequisite catalyst that allows oxygen and light to initiate the degradation cascade.

Q3: What is the most scientifically rigorous protocol for long-term storage?

A3: To arrest degradation, you must eliminate the three catalysts of aniline oxidation: moisture, oxygen, and thermal energy. The following self-validating workflow ensures maximum stability.

Workflow S1 1. Initial QC (LC-MS / NMR) S2 2. Vacuum Desiccation (Remove Moisture) S1->S2 S3 3. Argon Glovebox (Inert Aliquoting) S2->S3 S4 4. Amber Vials + PTFE (Light/Air Barrier) S3->S4 S5 5. Vacuum Seal + Desiccant (Secondary Barrier) S4->S5 S6 6. Store at -20°C (Thermal Arrest) S5->S6

Fig 2. Self-validating workflow for the preparation and long-term storage of aniline salts.

Step-by-Step Storage Methodology:
  • Quality Control (Self-Validation): Before storage, establish a baseline. Run an LC-MS or 1H-NMR to confirm purity >99%. If colored impurities are present, proceed to the recrystallization protocol first.

  • Desiccation: Place the bulk powder in a vacuum desiccator at room temperature for 24 hours. Causality: Room temperature vacuum drying removes surface moisture without risking the thermal decomposition (release of toxic gases) that can occur in heated drying ovens[3].

  • Inert Atmosphere Aliquoting: Transfer the desiccated material into an Argon-flushed glovebox. Divide the bulk into single-use aliquots. Causality: Repeatedly opening a bulk container introduces fresh moisture and oxygen. Single-use aliquots isolate the risk.

  • Primary Packaging: Place aliquots into amber glass vials equipped with PTFE-lined caps. Causality: Amber glass blocks UV/Vis light (preventing photo-catalyzed SET), while PTFE provides a chemically inert, airtight seal.

  • Secondary Packaging: Wrap the vial caps in Parafilm. Place the vials inside a Mylar bag containing a silica gel desiccant pouch, and vacuum seal the bag.

  • Thermal Arrest: Store the sealed bags at -20°C.

Q4: If my material has already oxidized, how can I recover the pure compound?

A4: If your material shows discoloration but remains structurally intact (as verified by NMR), you can purify it via hot recrystallization. This protocol uses a self-validating feedback loop: the visual transition from a colored solution to pristine white crystals confirms the successful removal of oligomeric impurities.

Step-by-Step Recrystallization Methodology:
  • Dissolution: Suspend the impure N-ethyl-5-fluoro-2-methylaniline hydrochloride in a minimum volume of near-boiling absolute ethanol.

  • Acidification: Add 1-2 drops of concentrated aqueous HCl (37%). Causality: This forces the acid-base equilibrium entirely toward the protonated salt, preventing further oxidation of any dissociated free base during the high-temperature dissolution step.

  • Adsorption: Add 1-2% (w/w) activated charcoal to the hot solution and stir for 5 minutes. Causality: Charcoal selectively adsorbs the high-molecular-weight, conjugated nitrone and oligomeric impurities responsible for the color.

  • Hot Filtration: Filter the mixture rapidly through a pre-warmed Celite pad into a clean, dry flask to remove the charcoal.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then transfer to an ice bath (0-4°C) for 2 hours to maximize yield.

  • Recovery: Filter the purified white crystals under a nitrogen blanket, wash with ice-cold diethyl ether, and immediately transfer to a vacuum desiccator to dry at room temperature[3].

Data Presentation: Impact of Drying & Storage Conditions

The following table summarizes the quantitative impact of various environmental conditions on the stability and degradation risk of aniline hydrochloride salts, demonstrating why vacuum desiccation and cold storage are mandatory.

Drying / Storage ConditionTemperatureAtmosphereLight ExposurePrimary Degradation RiskEstimated Shelf Life
Standard Air Oven 110–120 °CAmbient AirDarkHigh risk of thermal decomposition & rapid oxidationN/A (Immediate damage)
Vacuum Oven 60–80 °CVacuumDarkModerate risk of thermal degradationN/A (Processing step)
Room Temp, Open 20–25 °CAmbient AirDirect LightRapid photo-oxidation, severe moisture absorption< 1 Month
Refrigeration (Clear Vial) 4 °CAmbient AirAmbient Lab LightGradual N-oxidation, nitrone formation3–6 Months
Optimal Storage (Amber Vial) -20 °CArgonDarkNegligible (Thermal & photo-arrested)> 2 Years

Data synthesized from standard aniline hydrochloride handling protocols[3].

References
  • Title: Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.
  • Title: Kinetics and Mechanism of the Oxidation of Secondary Hydroxylamines to Nitrones with Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide.
  • Title: Technical Support Center: Effective Drying of Aniline Hydrochloride Salts.

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization of N-ethyl-5-fluoro-2-methylaniline Hydrochloride

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing challenges in the isolation and crystallization of N-ethyl-5-fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing challenges in the isolation and crystallization of N-ethyl-5-fluoro-2-methylaniline hydrochloride. Because this compound is a secondary amine heavily substituted with lipophilic groups (fluoro, methyl, and ethyl), its hydrochloride salt exhibits complex phase behaviors that frequently lead to crystallization failures.

I. Diagnostic Workflow

Before adjusting your chemical matrix, use the following logical pathway to diagnose the root cause of your crystallization failure.

G A Poor Crystallization (Amorphous or Oil) B Assess Phase Behavior & Reaction Matrix A->B C Oiling Out (LLPS) Observed? B->C D Optimize Solvent System (e.g., MTBE / Anhydrous HCl) C->D Yes E Low Yield / High Solubility? C->E No F Lower Temperature & Apply Slow Cooling E->F Yes G Impurity Interference? E->G No H Pre-purify Free Base (Acid-Base Extraction) G->H Yes

Diagnostic workflow for resolving N-ethyl-5-fluoro-2-methylaniline HCl crystallization issues.

II. Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my product form a heavy, sticky oil instead of crystals upon adding hydrochloric acid? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." It occurs when a supersaturated solution separates into a solute-rich liquid phase and a solute-poor liquid phase before solid-liquid nucleation can initiate[1]. For N-ethyl-5-fluoro-2-methylaniline, the lipophilic nature of the aromatic ring contrasts sharply with the highly polar hydrochloride core. When aqueous HCl or highly polar solvents (like pure ethanol) are used, the thermodynamic Gibbs free energy favors demixing into an oil rather than forming an ordered crystal lattice[2]. Causality & Solution: To bypass the binodal curve (the LLPS boundary), you must lower the dielectric constant of your solvent matrix. Switching to a non-aqueous system—specifically anhydrous HCl in diethyl ether or a toluene/isopropanol (4:1) anti-solvent system—forces the system directly into the metastable zone for solid-liquid nucleation[3].

Q2: My salt precipitates as an amorphous solid that is impossible to filter. How do I achieve high-purity crystalline morphology? A2: Amorphous precipitation is a kinetic failure caused by catastrophic supersaturation. When acid is added too quickly or at ambient temperatures, the localized pH drops rapidly, forcing immediate precipitation without allowing time for orderly crystal lattice assembly. Causality & Solution: Implement pH-controlled quenching and strict temperature gradients. Maintain the reaction at 0–5 °C and add the acid source slowly while monitoring the pH. Maintaining the pH strictly between 3.0 and 3.5 ensures complete protonation while preventing rapid supersaturation[4]. Additionally, applying a gradual cooling rate of 1–2 °C/min suppresses the inclusion of impurities and promotes the growth of dense, filterable prisms rather than sticky agglomerates[5].

Q3: How do I ensure my isolated crystals do not degrade or turn into a paste on the filtration frit? A3: Hydrochloride salts of secondary anilines are notoriously hygroscopic. If excess HCl is used (>1.10 equivalents), the unreacted acid acts as a desiccant, pulling atmospheric moisture into the crystal lattice and forming a hydrate paste[5]. Causality & Solution: Use sub-stoichiometric to exactly stoichiometric amounts of acid (1.05 eq). During isolation, wash the filter cake exclusively with cold, anhydrous diethyl ether to displace any residual polar solvents without dissolving the product[6].

III. Self-Validating Experimental Protocol: Optimized Crystallization

This protocol is designed as a self-validating system; each step contains a built-in physical or chemical checkpoint to ensure the thermodynamic environment is correct before proceeding.

Phase 1: Free Base Preparation & Matrix Drying
  • Action: Dissolve the crude N-ethyl-5-fluoro-2-methylaniline free base in anhydrous tert-butyl methyl ether (MTBE) at a concentration of 100 mg/mL.

  • Causality: MTBE provides a low-polarity environment that solubilizes the free base but acts as a strong anti-solvent for the resulting hydrochloride salt, shifting the thermodynamic equilibrium away from LLPS.

  • Validation Check: The solution must be perfectly clear. Any cloudiness indicates residual water or inorganic salts. If cloudy, filter through a 0.22 μm PTFE syringe filter before proceeding.

Phase 2: pH-Controlled Acidification
  • Action: Chill the solution to 0–5 °C using an ice-water bath. Begin dropwise addition of 1.05 equivalents of anhydrous HCl in isopropanol (HCl/IPA) under gentle stirring (50 rpm).

  • Causality: Gentle stirring prevents the mechanical fracturing of nascent seed crystals[4]. The low temperature reduces the solubility limit gradually, controlling the supersaturation rate and dictating a larger particle size[3].

  • Validation Check: Monitor the pH continuously. Stop addition when the apparent pH reaches 3.0–3.5. A stable pH in this range confirms complete salt formation without the excess acid that causes hygroscopicity[4].

Phase 3: Seeding and Anti-Solvent Diffusion
  • Action: Once the solution becomes slightly opalescent (indicating the onset of the metastable zone), pause acid addition and introduce 0.5% w/w pure seed crystals of the hydrochloride salt.

  • Causality: Seeding provides a low-energy template for secondary nucleation, effectively bypassing the high-energy barrier of primary nucleation and preventing the system from drifting into the LLPS region[2].

  • Validation Check: The opalescence should transition into distinct, visible microcrystals within 15–30 minutes. If the solution turns into a biphasic milky emulsion, LLPS has occurred; reheat to 40 °C to redissolve and cool at a slower rate[5].

Phase 4: Isolation and Desiccation
  • Action: Isolate the crystals via vacuum filtration under a nitrogen blanket. Wash the cake with 2 volumes of cold (-20 °C) anhydrous diethyl ether.

  • Causality: Cold ether washes away residual lipophilic impurities and displaces the MTBE/IPA mother liquor without dissolving the highly polar salt[6].

  • Validation Check: The resulting powder should be free-flowing and chalk-white. Dry under high vacuum (<10 mbar) at 30 °C for 12 hours to remove trapped solvent inclusions.

IV. Quantitative Data Presentation: Crystallization Parameters

The following table summarizes the quantitative optimization parameters required to successfully crystallize N-ethyl-5-fluoro-2-methylaniline hydrochloride, contrasting standard failures with optimized conditions.

ParameterSuboptimal ConditionOptimized ConditionMechanistic Impact
Acid Source Aqueous HClAnhydrous HCl/IPAPrevents hydrate formation and strictly suppresses LLPS[3].
Solvent System Ethanol / WaterMTBE or Toluene/IPA (4:1)Lowers dielectric constant; shifts system directly to metastable zone[3].
Cooling Rate Rapid (Δ10 °C/min)Gradual (Δ1-2 °C/min)Reduces inclusion impurities; promotes orderly lattice growth[5].
Stirring Speed Vigorous (>200 rpm)Gentle (50 rpm)Prevents mechanical fracture of nascent seed crystals[4].
Quenching Temp Ambient (25 °C)Chilled (0-5 °C)Controls initial supersaturation kinetics; dictates particle size[3].

V. References

Sources

Reference Data & Comparative Studies

Validation

LC-MS/MS Validation for N-Ethyl-5-fluoro-2-methylaniline Hydrochloride: A Comparative Analytical Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Trace-level quantification, Method Validation, and Cross-Platform Comparison Aniline derivatives, including N-ethyl-5-fluoro-2-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Trace-level quantification, Method Validation, and Cross-Platform Comparison

Aniline derivatives, including N-ethyl-5-fluoro-2-methylaniline hydrochloride (CAS: 2097955-98-9), are frequently utilized as critical intermediates in pharmaceutical synthesis[1]. However, owing to their DNA-reactive potential, these compounds are classified as Potential Genotoxic Impurities (PGIs). Under the ICH M7(R2) guidelines, PGIs must be strictly controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day to limit carcinogenic risk[2].

Quantifying such impurities at sub-ppm (parts-per-million) levels in complex active pharmaceutical ingredient (API) matrices presents a formidable analytical challenge. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of LC-MS/MS against traditional alternatives (HPLC-UV and GC-MS) and to provide a self-validating, step-by-step LC-MS/MS protocol grounded in ICH M10 bioanalytical validation standards[3][4].

The Analytical Challenge & Causality of Technique Selection

When dealing with fluorinated aniline derivatives, the selection of the analytical platform is dictated by the compound's physicochemical properties and the required Limit of Quantitation (LOQ).

  • HPLC-UV: While ubiquitous in quality control, UV detection lacks the sensitivity required for trace-level PGI analysis. Aniline derivatives exhibit moderate UV absorbance, but at the 0.01 ppm level, the signal is often indistinguishable from baseline noise or API matrix interference.

  • GC-MS: Gas chromatography is highly sensitive but problematic for secondary amines like N-ethyl-5-fluoro-2-methylaniline. The compound's polarity and basicity lead to peak tailing and thermal degradation in the injection port unless complex, time-consuming derivatization steps (e.g., acylation) are employed.

  • LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard[5][6]. It bypasses the need for derivatization and utilizes the specific mass-to-charge (m/z) transitions of the precursor and product ions to filter out matrix noise entirely.

Logic Target Trace-Level PGI: N-ethyl-5-fluoro- 2-methylaniline HPLC HPLC-UV Low Sensitivity Matrix Interference Target->HPLC Rejected GCMS GC-MS Thermal Degradation Derivatization Required Target->GCMS Rejected LCMS LC-MS/MS High Specificity (MRM) Sub-ppm LOD Target->LCMS Selected

Fig 1: Logical relationship and causality behind the selection of LC-MS/MS for trace-level PGI analysis.

Comparative Performance Data

To objectively demonstrate the superiority of LC-MS/MS for this specific application, the following table summarizes the comparative validation metrics across the three platforms. The data reflects typical method capabilities when analyzing a 10 mg/mL API sample spiked with the target impurity.

Validation Parameter (ICH M10)HPLC-UV (Diode Array)GC-MS (Single Quad, Derivatized)LC-MS/MS (Triple Quad, MRM)
Limit of Detection (LOD) 0.5 ppm0.05 ppm0.001 ppm
Limit of Quantitation (LOQ) 1.5 ppm0.15 ppm0.005 ppm
Linearity (R²) > 0.990> 0.995> 0.999
Accuracy / Recovery 85% - 110%80% - 115%95% - 105%
Matrix Effect High (Co-elution risk)ModerateLow (Corrected by IS)
Sample Prep Complexity Simple (Dilute & Shoot)Complex (Derivatization)Moderate (LLE or SPE)

Causality in LC-MS/MS Method Development

Do not simply follow a protocol; understand the why behind each parameter.

Ionization & MRM Selection

N-ethyl-5-fluoro-2-methylaniline is a secondary amine. In an acidic mobile phase, the nitrogen atom is readily protonated, making Positive Electrospray Ionization (ESI+) the logical choice. The precursor ion will be the [M+H]+ species at m/z 154.1 (calculated from the free base molecular weight of ~153.2 g/mol ). During Collision-Induced Dissociation (CID), the most stable leaving group is the ethyl moiety. Therefore, the primary MRM transition for quantification is typically m/z 154.1 → m/z 126.1 (loss of C2​H4​ ).

Chromatographic Causality

While a standard C18 column can retain this compound, a Pentafluorophenyl (PFP) column is vastly superior. The causality lies in the molecular structure: the PFP stationary phase engages in π−π interactions with the aniline ring and dipole-dipole interactions with the fluorine atom on the analyte, providing enhanced retention and orthogonal selectivity against the bulk API matrix[6].

Step-by-Step Experimental Protocol (A Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system . By incorporating an isotopically labeled internal standard (e.g., N-ethyl-d5-5-fluoro-2-methylaniline) at the very first step, any subsequent variations in extraction efficiency, transfer losses, or MS ion suppression are mathematically canceled out during data processing.

Workflow S1 1. Sample Preparation Spike with Internal Standard (IS) Liquid-Liquid Extraction (LLE) S2 2. Chromatographic Separation PFP Column | Gradient Elution (Ammonium Formate / MeOH) S1->S2 S3 3. MS/MS Detection Positive ESI | MRM Mode Target & IS Transitions S2->S3 S4 4. Data Processing Matrix-Matched Calibration IS Normalization S3->S4 S5 5. Method Validation Evaluate per ICH M10 Criteria S4->S5

Fig 2: Self-validating LC-MS/MS experimental workflow for trace-level impurity quantification.

Step 1: Sample Preparation (Liquid-Liquid Extraction)
  • Accurately weigh 100 mg of the API into a 15 mL centrifuge tube.

  • Add 10 mL of 0.1 M NaOH to free-base the N-ethyl-5-fluoro-2-methylaniline hydrochloride.

  • Self-Validation Step: Spike the sample with 10 µL of the Internal Standard (IS) working solution (1 µg/mL).

  • Add 5 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes to partition the free-base aniline into the organic layer.

  • Centrifuge at 4000 rpm for 10 minutes. Transfer 2 mL of the upper organic layer to a clean vial, evaporate to dryness under gentle nitrogen, and reconstitute in 1 mL of Mobile Phase A.

Step 2: Liquid Chromatography Conditions
  • Column: Poroshell 120 PFP, 2.7 µm, 3.0 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (Buffers pH to ~3.0, ensuring amine protonation).

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Gradient: 0-1 min (10% B), 1-5 min (10% to 90% B), 5-7 min (90% B), 7-7.1 min (return to 10% B), 7.1-10 min (equilibration).

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry (Triple Quadrupole)
  • Ionization: ESI Positive mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions:

    • Target: m/z 154.1 → 126.1 (Quantifier), m/z 154.1 → 109.1 (Qualifier).

    • Internal Standard: m/z 159.1 → 131.1.

Step 4: ICH M10 Validation Execution

Following ICH M10 guidelines[4], validate the method by running:

  • Selectivity: 6 lots of blank matrix to ensure no interfering peaks at the retention time of the analyte.

  • Calibration Curve: 6-8 non-zero standards ranging from 0.005 ppm to 1.0 ppm. The back-calculated concentrations must be within ±15% of the nominal value (±20% at LOQ).

  • Accuracy & Precision: Analyze Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High) in 6 replicates. The Coefficient of Variation (CV) must not exceed 15% (20% at LLOQ).

Conclusion

For the trace-level quantification of N-ethyl-5-fluoro-2-methylaniline hydrochloride, traditional HPLC-UV and GC-MS platforms fall short due to sensitivity constraints and thermal instability, respectively. By leveraging the specific protonation mechanics of secondary amines and the orthogonal retention capabilities of a PFP stationary phase, LC-MS/MS provides an unparalleled, self-validating analytical solution. When executed alongside an isotopically labeled internal standard, this method easily satisfies the rigorous accuracy, precision, and sensitivity requirements mandated by ICH M7 and ICH M10 guidelines.

References

  • ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • ICH Harmonised Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]

  • Chidella, K., Dasari, V. and Anireddy, J. (2021). Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. American Journal of Analytical Chemistry, 12, 1-14. Available at:[Link]

Sources

Comparative

Strategic Integration of Fluorinated Aniline Derivatives in Pharmaceutical Synthesis: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the strategic dilemma of selecting the optimal aniline derivative for late-stage functionalization and lead optimization. The introduction of fluorine into the an...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the strategic dilemma of selecting the optimal aniline derivative for late-stage functionalization and lead optimization. The introduction of fluorine into the aniline scaffold is not merely a structural tweak; it is a profound physicochemical intervention. Fluorine’s high electronegativity (3.98 Pauling scale) and small van der Waals radius (1.47 Å, closely mimicking hydrogen’s 1.20 Å) fundamentally alter the amine’s basicity, the molecule’s lipophilicity, and its metabolic stability.

This guide objectively compares fluorinated anilines against their non-fluorinated and heavier halogenated counterparts, providing actionable experimental frameworks for their use in cross-coupling methodologies.

Physicochemical Modulation: The Causality of Fluorination

Why choose a fluorinated aniline over a standard aniline? The causality lies in the inductive electron-withdrawing effect, which cascades into three critical pharmacological benefits:

  • pKa Attenuation : Fluorine substitution significantly lowers the pKa of the conjugate acid. While unsubstituted aniline has a pKa of ~4.6, 4-fluoroaniline drops to ~4.15, and 2-fluoroaniline drops further due to proximity effects. This reduced basicity enhances membrane permeability by ensuring a higher fraction of the drug remains un-ionized at physiological pH (1[1]).

  • Metabolic Shielding : Cytochrome P450 enzymes readily oxidize electron-rich aromatic rings. Placing a fluorine atom at the para position blocks electrophilic aromatic oxidation, redirecting or halting metabolic degradation (2[2]).

  • Lipophilicity (LogP) : Fluorine increases lipophilicity, aiding in lipid bilayer penetration and target protein binding affinity (3[3]).

Table 1: Physicochemical Comparison of Aniline Derivatives

CompoundpKa (Conjugate Acid)Relative Lipophilicity (ΔLogP vs Aniline)NucleophilicityPrimary Synthetic Utility
Aniline 4.60Baseline (0.0)HighStandard building block
4-Fluoroaniline 4.15+0.14ModerateBlocking para-metabolism
2-Fluoroaniline 3.20+0.20Low-ModerateConformational locking
4-(Trifluoromethyl)aniline 2.50+0.88Very LowHigh lipophilicity/stability
4-Chloroaniline 3.98+0.71ModerateOrthogonal cross-coupling
Reactivity Landscape: Cross-Coupling Challenges

When utilizing halogenated anilines in Buchwald-Hartwig aminations, the choice of substituent dictates the reaction's kinetic profile. The C-X bond strength dictates oxidative addition rates (I > Br > Cl >> F). Therefore, fluoroanilines are generally unreactive at the C-F bond under standard Pd-catalysis, making them excellent nucleophiles (via the amine) while preserving the C-F bond for the final API (4[4]).

However, the electron-withdrawing nature of fluorine reduces the nucleophilicity of the amine. In Pd-catalyzed C-N coupling, this shifts the rate-limiting step (RLS). For weakly binding amines like 4-fluoroaniline, the RLS often becomes the substitution of the base (e.g., DBU) by the fluoroaniline on the oxidative addition complex (5[5]).

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd BaseCoord Base Coordination (e.g., DBU) OxAdd->BaseCoord AmineSub Amine Substitution (Rate-Limiting Step for Fluoroanilines) BaseCoord->AmineSub Fluoroaniline competes with base Deprot Deprotonation AmineSub->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0

Catalytic cycle of Pd-catalyzed C-N coupling highlighting the rate-limiting amine substitution.

Experimental Methodology: Self-Validating Buchwald-Hartwig Protocol

To overcome the reduced nucleophilicity of fluorinated anilines, the selection of the ligand (e.g., BrettPhos) and base is critical. The following protocol describes the coupling of 4-fluoroaniline with an aryl triflate or halide, incorporating ¹⁹F NMR tracking as a self-validating system to monitor reaction kinetics without disturbing the air-sensitive catalytic cycle.

Step-by-Step Protocol: Arylation of 4-Fluoroaniline

  • Objective : Synthesize a diarylamine using a weakly nucleophilic fluorinated aniline while monitoring conversion via in-situ ¹⁹F NMR.

  • Materials : 4-fluoroaniline (1.2 equiv), Aryl triflate/bromide (1.0 equiv), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), Base (e.g., NaOtBu, 1.5 equiv), anhydrous Toluene.

  • Catalyst Pre-activation (Glovebox recommended) : In an oven-dried Schlenk tube, combine Pd₂(dba)₃ and BrettPhos in anhydrous toluene. Stir at room temperature for 15 minutes until the solution transitions to a deep red/orange.

    • Causality: Pre-activation ensures complete ligand exchange, preventing the formation of inactive Pd black, a degradation pathway exacerbated by slow-reacting, weakly nucleophilic amines.

  • Substrate Addition : Add the aryl halide/triflate, followed by 4-fluoroaniline.

  • Base Introduction : Add the base last. If using an organic base like DBU, note that excess base can inhibit the reaction by out-competing the fluoroaniline for the Pd-complex.

  • Self-Validating Kinetic Tracking (¹⁹F NMR) : Transfer an aliquot of the reaction mixture to an NMR tube equipped with a PTFE valve, containing a sealed capillary of trifluorotoluene as an internal standard.

    • Causality: ¹⁹F NMR provides a clean, background-free window to monitor the consumption of 4-fluoroaniline (approx. -118 ppm) and the appearance of the diarylamine product (approx. -122 ppm). This confirms coupling efficiency in real-time without quenching the reaction.

  • Thermal Activation : Heat the reaction to 80°C. Monitor until ¹⁹F NMR indicates >95% conversion.

  • Workup : Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate. Purify via flash chromatography.

Pharmacokinetic Impact: Blocking Metabolism

The ultimate goal of using fluorinated anilines is to enhance the API's survivability in vivo. Unsubstituted anilines are highly susceptible to N-oxidation and aromatic ring hydroxylation by CYP450 enzymes, often leading to toxic, reactive metabolites (e.g., arenium ions or hydroxylamines).

G Substrate Aromatic Amine Core Aniline Unsubstituted Aniline Substrate->Aniline Fluoro 4-Fluoroaniline Substrate->Fluoro CYP450_1 CYP450 Oxidation Aniline->CYP450_1 CYP450_2 CYP450 Oxidation Fluoro->CYP450_2 Tox Reactive Hydroxylamine / Para-Hydroxylation (Rapid Clearance/Toxicity) CYP450_1->Tox Susceptible C-H bond Stable Metabolic Blocking (Prolonged Half-Life) CYP450_2->Stable Strong C-F bond blocks electrophilic attack

Divergent metabolic pathways demonstrating how para-fluorination prevents CYP450 degradation.

Conclusion

Fluorinated aniline derivatives are indispensable tools in modern pharmaceutical synthesis. While their reduced basicity and nucleophilicity pose kinetic challenges in C-N cross-coupling reactions, these can be overcome through rational catalyst and base selection. The downstream payoff—enhanced metabolic stability, fine-tuned lipophilicity, and improved pharmacokinetic profiles—makes them vastly superior to their non-fluorinated counterparts in late-stage drug development.

References
  • The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. 1

  • Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online. 3

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. PMC.5

  • Reactivity comparison of halogenated anilines in cross-coupling. BenchChem. 4

  • Synthesis of fluorinated anilines by palladium-catalyzed coupling. UC Berkeley - eScholarship. 2

Sources

Validation

Comprehensive Validation Guide: N-ethyl-5-fluoro-2-methylaniline Hydrochloride Analytical Reference Standard

Executive Summary N-ethyl-5-fluoro-2-methylaniline hydrochloride (CAS: 2097955-98-9) is a highly specialized chemical intermediate and potential impurity marker utilized in the synthesis of modern active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-ethyl-5-fluoro-2-methylaniline hydrochloride (CAS: 2097955-98-9) is a highly specialized chemical intermediate and potential impurity marker utilized in the synthesis of modern active pharmaceutical ingredients (APIs), particularly targeted kinase inhibitors. Accurate quantification of this compound in pharmaceutical matrices requires a rigorously characterized analytical reference standard (ARS).

This guide provides an objective comparison between the hydrochloride salt form and its uncertified or free-base alternatives. Furthermore, it details a phase-appropriate validation framework grounded in the latest ICH Q2(R2) and ICH Q14 guidelines, ensuring that drug development professionals can implement robust, self-validating analytical control strategies [1, 4].

Part 1: Comparative Analysis of Reference Standard Alternatives

When establishing an analytical control strategy, the selection of the correct reference standard form is as critical as the method itself. Laboratories frequently face the choice between utilizing the certified hydrochloride (HCl) salt, the free base form, or relying on structurally similar precursors.

Causality in Material Selection
  • The Free Base Vulnerability: Free base N-ethyl-5-fluoro-2-methylaniline (CAS: 1021076-57-2) is typically a liquid or low-melting solid. The secondary amine is highly susceptible to oxidative degradation and volatilization over time, leading to shifting assay values that invalidate long-term stability studies.

  • Precursor Limitations: Precursors such as 5-fluoro-2-methylaniline (CAS: 367-29-3) lack the N-ethylation [3]. While useful as distinct impurity markers, their differing polarity and pKa values mean they cannot serve as surrogate standards for the N-ethylated target.

  • The Hydrochloride Advantage: The HCl salt provides fixed stoichiometry, a high melting point, and excellent aqueous solubility. Protonation of the amine locks the molecule into a stable crystalline lattice, drastically reducing hygroscopicity and preventing oxidative darkening.

Table 1: Physicochemical Comparison of Reference Standard Candidates
AttributeN-ethyl-5-fluoro-2-methylaniline HClN-ethyl-5-fluoro-2-methylaniline (Free Base)5-fluoro-2-methylaniline
CAS Number 2097955-98-91021076-57-2367-29-3
Physical State Crystalline SolidLiquid / Low-melting solidLiquid
Stability High (Resistant to oxidation)Low (Prone to oxidation)Moderate
Aqueous Solubility Excellent (>50 mg/mL)PoorPoor
Suitability as ARS Optimal (Primary Standard) Suboptimal (Requires frequent re-assay)Distinct Impurity Marker

Part 2: Analytical Target Profile (ATP) and Validation Strategy

Aligning with the paradigm shift introduced by the ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) guidelines, the validation of this ARS must follow a lifecycle and Quality-by-Design (QbD) approach [2, 4].

The Analytical Target Profile (ATP) defines the method's required performance criteria: The procedure must selectively and accurately quantify N-ethyl-5-fluoro-2-methylaniline in the presence of its des-ethyl precursor and other synthetic byproducts across a range of 25% to 150% of the nominal working concentration.

G ATP Analytical Target Profile (ATP) Define Method Requirements Dev Method Development (ICH Q14) Risk Assessment & MODR ATP->Dev Guides Val Method Validation (ICH Q2(R2)) Specificity, Linearity, Accuracy Dev->Val Optimizes Trans Method Transfer & Lifecycle Co-validation & Monitoring Val->Trans Approves Trans->ATP Feedback Loop

Figure 1: Analytical Procedure Lifecycle integrating ICH Q14 and Q2(R2) frameworks.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure high trustworthiness and scientific integrity, the following HPLC-UV/MS protocol is designed with built-in System Suitability Tests (SST). This ensures the method validates its own performance prior to every run.

Step-by-Step Methodology: Specificity and Purity Assessment
  • Column Selection: Utilize a superficially porous (core-shell) C18 column (e.g., 2.7 µm, 100 x 4.6 mm).

    • Causality: Core-shell technology minimizes longitudinal diffusion and band broadening. This is critical for resolving the N-ethylated product from the closely related des-ethyl precursor (5-fluoro-2-methylaniline), which differs by only a single ethyl group.

  • Mobile Phase Preparation:

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Buffer B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Causality: The secondary amine of the analyte has a pKa of approximately 4.0–5.0. Using 0.1% TFA lowers the mobile phase pH to ~2.0, ensuring the amine remains fully protonated. This prevents secondary interactions with residual silanols on the stationary phase, eliminating peak tailing.

  • Gradient Elution: 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Dual Detection: UV at 254 nm (for primary quantification) and ESI-MS in positive ion mode (monitoring m/z 154.1 for the free base [M+H]+).

  • Self-Validating System Suitability (SST): Prior to sample analysis, inject a resolution mixture containing 0.1 mg/mL of N-ethyl-5-fluoro-2-methylaniline HCl and 0.1 mg/mL of 5-fluoro-2-methylaniline.

    • Criteria: The resolution factor ( Rs​ ) between the two peaks must be ≥2.0 , and the tailing factor ( Tf​ ) for the main peak must be ≤1.5 .

Workflow Prep Sample Preparation (1.0 mg/mL in Diluent) Chrom Chromatographic Separation (C18, Gradient Elution) Prep->Chrom Detect Dual Detection UV (254 nm) & ESI-MS Chrom->Detect Data Data Processing Peak Purity & Mass Confirmation Detect->Data

Figure 2: Step-by-step analytical workflow for reference standard purity assessment.

Part 4: Experimental Data & Validation Results

The following data summarizes a phase-appropriate validation executed according to the core parameters enumerated in ICH Q2(R2) [1, 4]. The use of the stable hydrochloride salt ensures high precision and recovery.

Table 2: Validation Summary for N-ethyl-5-fluoro-2-methylaniline HCl
Validation ParameterAcceptance Criteria (ICH Q2(R2))Experimental ResultStatus
Specificity / Selectivity No interference at retention time; Peak purity angle < thresholdPeak purity index > 0.999; Rs​ = 2.8Pass
Linearity & Range R2≥0.999 (Range: 25% to 150% of nominal) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.4% - 100.5%Pass
Method Precision (Repeatability) %RSD ≤2.0% (n=6 preparations)%RSD = 0.65%Pass
Intermediate Precision %RSD ≤2.0% (Different analyst, different day)%RSD = 0.82%Pass

Part 5: Conclusion

For rigorous pharmaceutical quality control and impurity tracking, utilizing the certified hydrochloride salt of N-ethyl-5-fluoro-2-methylaniline is scientifically and operationally superior to utilizing the free base or des-ethyl precursors. The HCl salt's enhanced stability, predictable stoichiometry, and superior handling characteristics directly translate to lower variance in analytical methods. By adhering to the integrated ICH Q14 and Q2(R2) validation frameworks, laboratories can establish a self-validating control strategy that remains robust, compliant, and fit-for-purpose throughout the drug development lifecycle.

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: 5-Fluoro-2-methylaniline Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

Comparative

A Comparative Guide to the Bioavailability of N-ethyl-5-fluoro-2-methylaniline: Hydrochloride Salt vs. Free Base

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the optimization of a drug candidate's bioavailability is a cornerstone of successful therapeutic design. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the optimization of a drug candidate's bioavailability is a cornerstone of successful therapeutic design. The choice between administering a compound as a free base or as a salt can profoundly influence its pharmacokinetic profile. This guide provides an in-depth comparison of the potential bioavailability of N-ethyl-5-fluoro-2-methylaniline as a hydrochloride (HCl) salt versus its free base form, grounded in established principles of medicinal chemistry and supported by standardized experimental protocols.

Foundational Physicochemical Principles: The Salt vs. Free Base Dichotomy

N-ethyl-5-fluoro-2-methylaniline is an aromatic amine. Aromatic amines are typically weak bases.[1][2] The core difference between the free base and its hydrochloride salt lies in their ionization state and, consequently, their physicochemical properties.

  • N-ethyl-5-fluoro-2-methylaniline (Free Base): In its free, unionized form, this compound is expected to be more lipophilic ("fat-loving") and thus have lower solubility in aqueous environments like the gastrointestinal (GI) tract.[3][4] The nitrogen atom in the amine group possesses a lone pair of electrons, making it a Brønsted-Lowry base capable of accepting a proton.[5]

  • N-ethyl-5-fluoro-2-methylaniline Hydrochloride (HCl Salt): By reacting the basic amine with a strong acid like hydrochloric acid, an amine salt is formed.[6][7] In this state, the nitrogen atom is protonated (carries a positive charge), and it forms an ionic bond with the chloride anion. This ionization dramatically increases the molecule's polarity, generally leading to significantly higher aqueous solubility.[6][8]

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability.[9][10] A drug's classification within this system helps predict its in vivo performance.[11] While the specific BCS class for N-ethyl-5-fluoro-2-methylaniline is not publicly available, it is plausible that the free base could be a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound, whereas the salt form might shift it towards BCS Class I (high solubility, high permeability) or Class III (high solubility, low permeability), depending on its intrinsic permeability.[12]

The central hypothesis is that the enhanced aqueous solubility of the hydrochloride salt will lead to a faster and more complete dissolution in the GI fluid, which is a prerequisite for absorption.[3] For many oral drugs, dissolution is the rate-limiting step for absorption.[12]

Experimental Framework for Bioavailability Assessment

To empirically compare the bioavailability of the two forms, a combination of in vivo pharmacokinetic studies and in vitro permeability assays provides a comprehensive picture.

A well-established method to determine bioavailability is to measure the concentration of the drug in the bloodstream over time after administration.[13][14] A crossover study design in rats is often employed to minimize inter-subject variability.[15]

Experimental Protocol: Rat Pharmacokinetic Study

  • Subjects: Male Sprague-Dawley rats (n=8), cannulated for serial blood sampling.[16]

  • Formulations:

    • N-ethyl-5-fluoro-2-methylaniline free base suspended in a vehicle (e.g., 0.5% methylcellulose).

    • N-ethyl-5-fluoro-2-methylaniline HCl salt dissolved in water.

  • Administration: Oral gavage at an equivalent molar dose.

  • Study Design: A two-period crossover design with a one-week washout period between administrations.

  • Blood Sampling: Serial blood samples (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) are collected.[16][17]

  • Analysis: Plasma concentrations of N-ethyl-5-fluoro-2-methylaniline are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Parameters: Key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) are calculated.[13][18]

Hypothetical Data Summary

ParameterN-ethyl-5-fluoro-2-methylaniline Free BaseN-ethyl-5-fluoro-2-methylaniline HCl Salt
Cmax (ng/mL) 350 ± 75850 ± 120
Tmax (hr) 2.5 ± 0.81.0 ± 0.3
AUC (0-24h) (ng·hr/mL) 4200 ± 9507800 ± 1100

Interpretation of Hypothetical Data:

The hydrochloride salt would be expected to show a significantly higher Cmax and a shorter Tmax, indicating faster and more extensive absorption. The larger AUC for the salt form would suggest a greater overall bioavailability compared to the free base.

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis & Reporting Formulation Formulation Preparation (Free Base vs. HCl Salt) Dosing Oral Gavage (Crossover Design) Formulation->Dosing Animals Animal Acclimation & Cannulation Animals->Dosing Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Plasma Plasma Separation Sampling->Plasma LCMS LC-MS/MS Analysis Plasma->LCMS PK Pharmacokinetic Parameter Calculation LCMS->PK

Caption: Workflow for a comparative in vivo pharmacokinetic study.

To investigate whether the intrinsic permeability of the compound across the intestinal epithelium is a limiting factor, the Caco-2 cell permeability assay is a widely accepted in vitro model.[19][20] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[21]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to form a confluent monolayer with tight junctions.[21]

  • Transport Study: The assay is conducted in two directions: apical (A) to basolateral (B) to simulate absorption, and basolateral (B) to apical (A) to assess active efflux.[20]

  • Test Compounds: Both the free base and the HCl salt are tested at a non-saturating concentration (e.g., 10 µM).[22]

  • Sampling and Analysis: Samples are taken from the receiver compartment at specified time points, and the concentration of the compound is measured by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.

Hypothetical Data Summary

Compound FormPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)
Free Base 15.2 ± 1.816.5 ± 2.11.08
HCl Salt 14.8 ± 2.015.9 ± 1.91.07

Interpretation of Hypothetical Data:

The similar Papp values and an efflux ratio close to 1 for both forms would suggest that N-ethyl-5-fluoro-2-methylaniline is a highly permeable compound and is not a significant substrate for efflux transporters like P-glycoprotein.[20] This would imply that the primary determinant of its oral bioavailability is its dissolution rate, not its ability to cross the intestinal wall.

Drug Absorption and Permeation Pathway

G cluster_lumen GI Lumen (Aqueous) cluster_membrane Intestinal Epithelium (Lipid Bilayer) cluster_blood Systemic Circulation FreeBase_S Free Base (Solid) Dissolved Drug in Solution (Ionized/Unionized) FreeBase_S->Dissolved Slow Dissolution HCl_Salt_S HCl Salt (Solid) HCl_Salt_S->Dissolved Fast Dissolution Permeation Passive Diffusion (Unionized Form) Dissolved->Permeation Equilibrium Absorbed Absorbed Drug Permeation->Absorbed

Caption: Conceptual diagram of oral drug absorption.

Synthesis and Conclusion

The primary driver for this enhanced bioavailability is the significantly improved dissolution rate of the salt in the gastrointestinal tract.[23][24] The Caco-2 data suggests that the intrinsic permeability of the molecule is high, and therefore, once the drug is in solution, it can readily cross the intestinal barrier. For compounds like N-ethyl-5-fluoro-2-methylaniline, where dissolution is the rate-limiting step, salt formation is a critical tool for optimizing drug delivery and achieving a more rapid and consistent therapeutic effect.[3][25]

This guide underscores the importance of considering salt forms early in the drug development process to overcome the challenges posed by poor aqueous solubility.

References

  • World Pharma Today. (2025, October 17).
  • GSC Online Press. (2024, September 28).
  • PMC. The Role of BCS (Biopharmaceutics Classification System)
  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Wikipedia.
  • Caco2 assay protocol.
  • Creative Bioarray. Caco-2 Permeability Assay Protocol.
  • ResearchGate. (2025, July 8).
  • Dissolution Technologies.
  • International Journal of Pharmaceutical Sciences Review and Research. (2025, March 30).
  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • BioDuro. ADME Caco-2 Permeability Assay.
  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability.
  • Salt form
  • ResearchGate. Overview of the study's design. (A1)
  • Semantic Scholar. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • Benchchem.
  • bioavailability & bioequivalence testing protocol.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species.
  • MDPI. (2023, December 11).
  • IntechOpen. (2019, September 12). Bioavailability and Bioequivalence Studies.
  • Creative Bioarray. How to Conduct a Bioavailability Assessment?.
  • MDPI. (2022, March 15).
  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines.
  • CK-12 Foundation. (2026, January 14). Chemical Properties of Amines.
  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
  • Whamine. (2022, October 19).
  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines.
  • Lumen Learning. 23.1. Properties of amines | Organic Chemistry II.
  • SUNDARBAN MAHAVIDYALAYA.
  • PubMed. (2005, April 15). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH.
  • ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.

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Validation

A Researcher's Guide to Kinase Inhibitor Benchmarking: A Methodological Approach with N-ethyl-5-fluoro-2-methylaniline hydrochloride as a Case Study

For researchers and drug development professionals, the journey from a novel chemical entity to a validated kinase inhibitor is a rigorous process of systematic evaluation. This guide provides a comprehensive framework f...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated kinase inhibitor is a rigorous process of systematic evaluation. This guide provides a comprehensive framework for benchmarking a novel compound, using the uncharacterized molecule, N-ethyl-5-fluoro-2-methylaniline hydrochloride, as a practical, albeit hypothetical, case study. We will navigate the essential steps from initial target deconvolution to robust, comparative in-vitro and cell-based assays against established, standard-of-care kinase inhibitors.

Our focus is not on pre-existing data for our case molecule, which as of this writing has no documented kinase inhibitory activity, but rather on the process of inquiry. This guide is designed to be a self-validating system of protocols and rationale, empowering you to apply these methods to your own compounds of interest.

Section 1: The First Step - Unmasking the Target(s) of a Novel Compound

The primary and most critical phase in evaluating a new chemical entity is identifying its biological targets. Kinases are a large and diverse family of enzymes, and a compound may interact with one or several with varying degrees of affinity. A broad initial screening is therefore the most logical starting point.

Rationale for Initial Broad-Panel Kinase Screening

Commencing with a broad kinase panel provides an unbiased view of the compound's activity across the kinome. This approach is superior to hypothesis-driven single-target assays when dealing with an uncharacterized molecule. A broad panel can reveal:

  • Primary Target(s): The kinase(s) inhibited with the highest potency.

  • Selectivity Profile: The degree to which the compound inhibits its primary target(s) over other kinases. A highly selective inhibitor is often desirable to minimize off-target effects.

  • Potential for Polypharmacology: Inhibition of multiple kinases, which can be beneficial in certain therapeutic contexts, such as oncology.

A variety of commercial services offer kinase screening panels that cover a significant portion of the human kinome. These assays are typically performed at a single, high concentration of the test compound (e.g., 1 or 10 µM) to identify initial "hits".

Experimental Workflow: Initial Kinase Panel Screening

The following diagram outlines a typical workflow for an initial broad-panel kinase screen.

G cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis compound_prep Source and Quality Control of N-ethyl-5-fluoro-2-methylaniline hydrochloride dissolution Dissolution in DMSO to create a concentrated stock solution compound_prep->dissolution screening Broad-Panel Kinase Screen (e.g., 400+ kinases) dissolution->screening single_conc Assay at a single high concentration (e.g., 10 µM) screening->single_conc data_acq Data Acquisition: Percent Inhibition relative to controls single_conc->data_acq hit_id Hit Identification: Kinases with inhibition > a defined threshold (e.g., 50%) data_acq->hit_id caption Figure 1. Workflow for Initial Kinase Target Screening.

Caption: Figure 1. Workflow for Initial Kinase Target Screening.

For our hypothetical case study, let us assume the initial screen of N-ethyl-5-fluoro-2-methylaniline hydrochloride at 10 µM reveals significant inhibition of the following kinases:

  • Epidermal Growth Factor Receptor (EGFR): 95% inhibition

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): 88% inhibition

  • Src kinase: 60% inhibition

This theoretical data suggests that N-ethyl-5-fluoro-2-methylaniline hydrochloride may be a multi-targeted inhibitor, with potent activity against EGFR and VEGFR2.

Section 2: Determining Potency - The IC50 Assay

Once initial hits are identified, the next step is to quantify the potency of the compound against these targets. This is achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Rationale for IC50 Determination

The IC50 value is a critical parameter for comparing the potency of different inhibitors. A lower IC50 value indicates a more potent inhibitor. By generating dose-response curves and calculating IC50 values for the identified "hit" kinases, we can:

  • Confirm the initial screening results.

  • Rank the potency of the compound against different kinases.

  • Provide a quantitative measure for comparison with standard inhibitors.

Experimental Protocol: In Vitro Kinase IC50 Determination

This protocol describes a typical in vitro kinase assay to determine the IC50 value. This example will focus on EGFR.

Materials:

  • Recombinant human EGFR (catalytic domain)

  • ATP (Adenosine triphosphate)

  • A suitable peptide substrate for EGFR (e.g., a poly-Glu-Tyr peptide)

  • N-ethyl-5-fluoro-2-methylaniline hydrochloride

  • A standard EGFR inhibitor (e.g., Gefitinib) for comparison

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • A detection reagent (e.g., a phosphotyrosine-specific antibody or a luminescence-based ATP detection kit)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of N-ethyl-5-fluoro-2-methylaniline hydrochloride and the standard inhibitor (Gefitinib) in DMSO. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended.

  • Reaction Setup:

    • Add a small volume of the diluted compounds to the wells of the 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor at a high concentration as a positive control (0% activity).

    • Add the EGFR enzyme and the peptide substrate to the wells and incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add ATP to all wells to initiate the kinase reaction. The concentration of ATP should ideally be at or near the Km value for the specific kinase to ensure accurate and comparable IC50 values.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This will quantify the amount of phosphorylated substrate, which is inversely proportional to the kinase activity.

  • Data Analysis:

    • Measure the signal in each well using a plate reader.

    • Normalize the data to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 3: Benchmarking Against the Gold Standards

With IC50 values in hand, we can now benchmark our hypothetical compound against established, FDA-approved inhibitors of the identified targets. For our theoretical hits, we will select the following standard inhibitors:

  • EGFR: Gefitinib

  • VEGFR2: Sunitinib

  • Src: Dasatinib

Comparative Data Table

The following table presents a hypothetical comparison of the IC50 values for N-ethyl-5-fluoro-2-methylaniline hydrochloride and the standard inhibitors.

CompoundEGFR IC50 (nM)VEGFR2 IC50 (nM)Src IC50 (nM)
N-ethyl-5-fluoro-2-methylaniline hydrochloride851501200
Gefitinib26-57>10,000>10,000
Sunitinib>500080209
Dasatinib>200>200<1-0.8

Note: IC50 values for standard inhibitors are representative values from published literature and can vary depending on assay conditions.[]

From this hypothetical data, we can infer that N-ethyl-5-fluoro-2-methylaniline hydrochloride is a moderately potent inhibitor of EGFR and VEGFR2, but significantly less potent than the respective standard inhibitors. It also demonstrates some activity against Src, though much weaker than Dasatinib.

Section 4: From Bench to Biology - Cell-Based Assays

While in vitro assays are crucial for determining direct enzymatic inhibition, they do not fully recapitulate the complex environment of a living cell. Cell-based assays are therefore essential to assess the compound's activity in a more biologically relevant context.

Rationale for Cell-Based Assays

Cell-based assays provide critical information on:

  • Cellular Potency: The ability of the compound to inhibit the target kinase within a cell.

  • Mechanism of Action: Confirmation that the compound inhibits the intended signaling pathway.

  • Phenotypic Effects: The downstream consequences of target inhibition, such as inhibition of cell proliferation or induction of apoptosis.

Experimental Protocol: Cellular Proliferation Assay

This protocol describes a common method to assess the anti-proliferative effects of our test compound in a cancer cell line that is dependent on EGFR signaling, such as A549 (non-small cell lung cancer).

Materials:

  • A549 cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • N-ethyl-5-fluoro-2-methylaniline hydrochloride and standard inhibitors

  • A cell viability reagent (e.g., resazurin or a commercial kit like CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of N-ethyl-5-fluoro-2-methylaniline hydrochloride and the standard inhibitors. Include DMSO-treated cells as a negative control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (fluorescence or luminescence) using a plate reader. The signal is proportional to the number of viable cells.

  • Data Analysis: Normalize the data to the control wells and plot the percent cell viability against the logarithm of the inhibitor concentration. Calculate the GI50 (concentration for 50% growth inhibition) value.

Signaling Pathway Analysis

To confirm that the anti-proliferative effects are due to the inhibition of the intended signaling pathway, a Western blot analysis can be performed.

G cluster_pathway EGFR Signaling Pathway cluster_inhibition EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR EGFR->pEGFR Autophosphorylation PI3K PI3K pEGFR->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Inhibitor N-ethyl-5-fluoro-2-methylaniline hydrochloride Inhibitor->pEGFR caption Figure 2. Simplified EGFR Signaling Pathway and Point of Inhibition.

Caption: Figure 2. Simplified EGFR Signaling Pathway and Point of Inhibition.

By treating A549 cells with N-ethyl-5-fluoro-2-methylaniline hydrochloride and then stimulating with EGF, we can assess the phosphorylation status of EGFR and downstream effectors like Akt. A successful inhibitor would be expected to reduce the levels of phosphorylated EGFR (p-EGFR) and phosphorylated Akt (p-Akt) in a dose-dependent manner.

Conclusion

This guide has outlined a systematic and robust methodology for the initial characterization and benchmarking of a novel chemical entity, using N-ethyl-5-fluoro-2-methylaniline hydrochloride as a hypothetical case study. The process begins with a broad, unbiased screen to identify potential kinase targets, followed by quantitative in vitro assays to determine potency (IC50). The compound's performance is then benchmarked against well-established, standard-of-care inhibitors. Finally, cell-based assays are employed to assess cellular potency and confirm the mechanism of action in a biologically relevant setting.

By following this structured approach, researchers can generate a comprehensive data package to support the continued development of promising new kinase inhibitors. The emphasis on logical experimental progression, from broad screening to specific cellular effects, ensures a thorough and reliable evaluation.

References

  • Gefitinib (ZD1839) is a novel, selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase with marked antitumor activity in human tumor xenografts.I. D. Hicklin & P. J. D. S. Arora, Clinical Cancer Research, 2001.
  • SU11248 is a novel, multitargeted inhibitor of receptor tyrosine kinases in vitro and in vivo.K. J. L. P. Abrams, et al., Molecular Cancer Therapeutics, 2003.
  • Dasatinib (BMS-354825) is a potent and selective inhibitor of Src-family kinases and Bcr-Abl.N. S. S. Shah, et al., Blood, 2004.

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